1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Description
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYFCGKKKSOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447035 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-28-3 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
Executive Summary
This guide details the synthesis of SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), a saturated N-heterocyclic carbene (NHC).[1][2][3] Unlike its unsaturated congener (IPr), SIPr features a flexible, saturated imidazolidine backbone, resulting in increased basicity (
This protocol focuses on the free carbene isolation , a process requiring rigorous exclusion of moisture and air. The route proceeds through four stages: (1) Diimine condensation,[1] (2) Backbone saturation (Reduction) , (3) Cyclization to the imidazolinium salt, and (4) Deprotonation to the active ylidene.[1]
Critical Distinction: The defining step for SIPr (vs. IPr) is the reduction of the diimine intermediate to the diamine before cyclization. Failure to fully reduce the diimine results in mixtures of saturated and unsaturated salts that are difficult to separate.
Strategic Analysis & Retrosynthesis
The synthesis is designed to build the sterically encumbered core sequentially. The bulky 2,6-diisopropylphenyl (Dipp) groups are installed early to direct the cyclization and protect the active center.
Retrosynthetic Logic
-
Target: SIPr (Free Carbene)
-
Precursor: SIPr·HX Salt (Imidazolidinium Salt)
Stable, shelf-life > 1 year.[1] -
Intermediate: N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
The "saturated" core.[1]
Workflow Visualization
The following diagram outlines the critical path, highlighting the divergence from the unsaturated IPr route.
Figure 1: Strategic workflow for SIPr synthesis. The red arrow indicates the reduction step specific to the saturated backbone.
Detailed Experimental Protocol
Stage 1: Synthesis of the Diimine (The Backbone)
Reaction Type: Acid-Catalyzed Condensation
This step establishes the N-C-C-N linkage. The steric bulk of the aniline drives the equilibrium, but acid catalysis is required to ensure completion.
-
Reagents:
-
Procedure:
-
Dissolve 2,6-diisopropylaniline in MeOH at room temperature.
-
Add glyoxal solution.[1] The mixture will turn yellow immediately.
-
Add formic acid catalyst.[1] Stir vigorously for 12–16 hours.
-
Observation: A heavy yellow precipitate (the diimine) forms.[1]
-
Isolation: Filter the solid, wash with cold MeOH, and dry in vacuo.
-
Yield Target: >85% (Yellow powder).
-
Stage 2: Reduction to Diamine (The Saturation Step)
Reaction Type: Hydride Reduction[1]
Mechanistic Insight: This is the divergence point. We must reduce the C=N imine bonds to C-N amine bonds to create the imidazolidine (saturated) core. Sodium borohydride (NaBH
-
Reagents:
-
Diimine (from Stage 1): 1.0 equiv
-
NaBH
: 4.0 equiv -
THF/Methanol (3:1 mixture): Solvent[1]
-
-
Procedure:
-
Suspend the yellow diimine in THF/MeOH.
-
Add NaBH
portion-wise at 0°C (Caution: Gas evolution). -
Allow to warm to RT and stir overnight.
-
Self-Validating Endpoint: The reaction is complete when the bright yellow color disappears , yielding a colorless solution/suspension.
-
Workup: Quench with dilute HCl (carefully) to destroy excess borohydride. Neutralize with NaOH to pH > 10.[1] Extract with CH
Cl .[1][5] -
Purification: Recrystallization from hexanes or ethanol.[1]
-
Product: N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (Colorless crystals).
-
Stage 3: Cyclization to SIPr·HX Salt
Reaction Type: Orthoformate Cyclization
We use triethyl orthoformate as the C1 carbon source. The choice of counter-anion depends on the desired stability. The tetrafluoroborate (BF
-
Reagents:
-
Procedure:
-
Combine diamine, NH
BF , and triethyl orthoformate.[1] -
Heat to reflux (approx. 100°C–110°C) for 4–12 hours.
-
Mechanism: The diamine attacks the orthoformate, eliminating ethanol. The ammonium salt provides the proton and the anion.
-
Isolation: Cool to RT. The product (SIPr·HBF
) usually precipitates as a white solid.[1] -
Filter and wash with Et
O to remove residual orthoformate.[1] -
Data Check:
H NMR (DMSO-d ) should show a distinct acidic proton at C2 (approx.[1] 8.5–9.5 ppm, often a triplet or singlet depending on coupling).[1]
-
Stage 4: Generation of Free SIPr (The Ylidene)
Reaction Type: Deprotonation (Glovebox Required)[1]
This step must be performed under inert atmosphere (Ar or N
-
Reagents:
-
Procedure:
-
In Glovebox: Suspend the salt in dry THF.
-
Add KHMDS (solid or solution) slowly at RT.[1]
-
Stir for 1–2 hours. The suspension changes appearance as the potassium salt (KBF
or KCl) precipitates and the carbene dissolves. -
Filtration: Filter the mixture through a Celite pad (dried) or a glass frit to remove the inorganic salt.
-
Isolation: Evaporate volatiles in vacuo.
-
Crystallization: Dissolve the residue in a minimum amount of cold pentane (-30°C) to obtain SIPr as colorless crystals.
-
Data Summary & Quality Control
| Parameter | Specification | Diagnostic Signal |
| Appearance | White/Colorless Crystals | Yellowing indicates oxidation or hydrolysis. |
| Pure Free Carbene | No signal at | |
| Carbenic Carbon | Distinct peak at | |
| Stability | Air Sensitive | Decomposes to formamide derivative upon air exposure.[1] |
Troubleshooting "The Hydrolysis Trap"
If the free carbene is exposed to trace moisture, the C2 carbon is protonated and attacked by OH
-
Symptom: Appearance of a doublet in
H NMR around 8.0 ppm (formyl proton) and loss of the carbene peak. -
Prevention: All glassware for Stage 4 must be oven-dried (150°C) for >4 hours. Solvents must be distilled over Na/Benzophenone or passed through activated alumina columns.[1][9]
Mechanism of Cyclization (Visualization)[1]
Understanding the ring closure helps in troubleshooting low yields in Stage 3.
Figure 2: Mechanistic flow of the orthoformate cyclization. Efficient removal of ethanol (via heat) is crucial for high yields.[1]
References
-
Arduengo, A. J.; Krafczyk, R.; Schmutzler, R.; Craig, H. A.; Goerlich, J. R.; Marshall, W. J.; Unverzagt, M. (1999).[1] Imidazolylidenes, Imidazolinylidenes and Imidazolidines.[1] Tetrahedron.
-
[1]
-
-
Hintermann, L. (2007).[1] Expedient Syntheses of the N-Heterocyclic Carbene Precursor SIMes·HCl. Beilstein Journal of Organic Chemistry.
-
[1]
-
-
Diebolt, O.; Braunstein, P.; Nolan, S. P.; Cazin, C. S. J. (2008).[1] Synthesis of SIPr and Related Saturated NHC Ligands. Chemical Communications.[1]
-
[1]
-
-
Jafarpour, L.; Stevens, E. D.; Nolan, S. P. (2000).[1] A Sterically Demanding Nucleophilic Carbene: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.[1][3][6] Journal of Organometallic Chemistry.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 3. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 4. Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, N,Nμ-Bis(2,6-diisopropylphenyl)ethanediimine | 74663-75-5 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Scalable Synthesis of SIPr (N-Heterocyclic Carbene)
Target Analytes: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr) CAS No: 244187-81-3 (Free Carbene) | 258278-25-0 (HBF4 Salt) | 258278-28-3 (HCl Salt) Classification: Saturated N-Heterocyclic Carbene (NHC) Ligand[1][2]
Part 1: Executive Strategic Analysis
The SIPr Advantage
In the landscape of organometallic catalysis, SIPr (saturated backbone) is frequently confused with its unsaturated congener IPr . However, their electronic profiles differ significantly. SIPr possesses a saturated imidazolidine backbone, which eliminates aromatic stabilization within the heterocycle. This results in a more electron-rich C2 center (higher
These properties make SIPr the ligand of choice for:
-
Ruthenium-catalyzed Metathesis: Key component of Grubbs II and Hoveyda-Grubbs II catalysts.
-
Palladium Catalysis: Superior performance in sterically demanding Buchwald-Hartwig aminations (e.g., PEPPSI-SIPr).
Retrosynthetic Logic & Critical Path
The synthesis of SIPr diverges from IPr at the backbone saturation stage. While IPr retains the double bond from the glyoxal precursor, SIPr requires a reduction step before cyclization to avoid harsh hydrogenation of the final metal complex.
The Optimized Route:
-
Condensation: 2,6-Diisopropylaniline + Glyoxal
Diimine. -
Reduction (Critical): Diimine + Hydride Source
Diamine. -
Cyclization: Diamine + Triethyl Orthoformate
SIPr·HCl (Salt). -
Deprotonation: SIPr·HCl + Strong Base
SIPr (Free Carbene).
Part 2: Synthesis Protocol
Phase 1: Backbone Construction (Diimine Synthesis)
Goal: Create the N,N'-bis(aryl) backbone.
Reagents:
-
Glyoxal (40% aq. solution): 1.0 equiv
-
2,6-Diisopropylaniline: 2.05 equiv
-
Methanol (MeOH): Solvent[3]
-
Formic Acid: Catalytic (0.1 equiv)
Procedure:
-
Dissolve 2,6-diisopropylaniline in MeOH.
-
Add glyoxal solution and catalytic formic acid.
-
Stir at ambient temperature for 12 hours. The product, N,N'-bis(2,6-diisopropylphenyl)diazabutadiene , precipitates as a bright yellow solid.
-
Purification: Filtration. Wash with cold MeOH.
-
Checkpoint: Product must be yellow. If brown/black, oxidation occurred; recrystallize from ethanol.
Phase 2: Saturation (The Reduction)
Goal: Reduce the diimine to diamine without affecting the aryl rings.
Scientific Rationale: While industrial routes often use H2/Pd, the laboratory standard utilizes Sodium Borohydride (NaBH4) . It is chemoselective for the imine bond and avoids the safety hazards of LiAlH4 or high-pressure hydrogenation.
Reagents:
-
Diimine (from Phase 1): 1.0 equiv
-
NaBH4: 4.0 equiv
-
THF/Methanol (1:1 v/v): Solvent
Protocol:
-
Suspend the yellow diimine in THF/MeOH. Cool to 0°C.
-
Add NaBH4 portion-wise (exothermic H2 evolution).
-
Allow to warm to RT and stir overnight. The yellow color should fade to colorless/white.
-
Quench: Slowly add dilute HCl until pH < 2 (destroys excess borohydride).
-
Workup: Basify with NaOH (pH > 10) to liberate the free amine. Extract with CH2Cl2. Dry over MgSO4.[4]
-
Yield: N,N'-bis(2,6-diisopropylphenyl)ethylenediamine (White solid).
Phase 3: Cyclization (Salt Formation)
Goal: Close the ring to form the imidazolinium salt (SIPr·HCl).
Reagents:
-
Diamine (from Phase 2): 1.0 equiv
-
Triethyl Orthoformate (TEOF): Excess (acts as solvent & C1 source)
-
Ammonium Chloride (NH4Cl): 1.1 equiv (Source of anion and acid catalyst)
Protocol:
-
Combine Diamine, NH4Cl, and TEOF in a round-bottom flask equipped with a distillation head.
-
Heat to 100°C-110°C. Ethanol is produced as a byproduct.
-
Causality: Removing ethanol drives the equilibrium forward (Le Chatelier’s principle).
-
After ethanol evolution ceases, cool the mixture.
-
Precipitate the product by adding diethyl ether.
-
Product: SIPr·HCl (White crystalline solid). This salt is air-stable and can be stored indefinitely on the bench.
Phase 4: Carbene Liberation (Deprotonation)
Goal: Isolate the free carbene for immediate complexation.
Safety Critical: The free carbene is extremely moisture-sensitive. This step MUST be performed in a Glovebox or under strict Schlenk conditions.
Reagents:
-
KHMDS (Potassium bis(trimethylsilyl)amide): 1.05 equiv
-
Dry THF: Solvent
Protocol:
-
(In Glovebox) Suspend SIPr·HCl in dry THF.
-
Add KHMDS slowly at RT.
-
Stir for 1-2 hours. The solution typically turns slightly turbid due to KCl formation.
-
Filtration: Filter through a pad of Celite to remove KCl byproducts.
-
Isolation: Evaporate volatiles under vacuum.
-
Result: SIPr Free Carbene (Off-white to colorless solid). Store at -30°C in glovebox.
Part 3: Visualization & Data
Synthesis Workflow Diagram
Caption: Step-wise transformation from aniline precursors to the active SIPr carbene.
Quality Control Data (1H NMR)
Verification of the saturated backbone is critical. In IPr (unsaturated), the backbone protons appear as a singlet around
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Backbone | 3.30 - 3.40 | Singlet (s) | 4H | N-CH2-CH2-N |
| Isopropyl-CH | 3.00 - 3.15 | Septet (sept) | 4H | CH(CH3)2 |
| Aromatic | 7.10 - 7.30 | Multiplet (m) | 6H | Ar-H |
| Isopropyl-CH3 | 1.30 - 1.40 | Doublet (d) | 24H | CH(CH3)2 |
Note: The absence of the downfield singlet at ~7.1 ppm (characteristic of the imidazole double bond) confirms successful reduction.
Part 4: References
-
Arduengo, A. J.; Krafczyk, R.; Schmutzler, R.; Craig, H. A.; Goerlich, J. R.; Marshall, W. J.; Unverzagt, M. (1999). Imidazolylidenes, Imidazolinylidenes and Imidazolidines. Tetrahedron. Link
-
Hintermann, L. (2007). Expedient Syntheses of the N-Heterocyclic Carbene Precursor SIMes·HCl. Beilstein Journal of Organic Chemistry. Link(Note: Describes the optimized TEOF/Formate route applicable to SIPr).
-
Diez-Gonzalez, S.; Nolan, S. P. (2008). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands. Coordination Chemistry Reviews. Link
-
Hans, M.; Verpoort, F. (2009). N-Heterocyclic Carbenes in Transition Metal Catalysis. Chemical Society Reviews. Link
Sources
- 1. 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | 258278-28-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
The SIPr Ligand: Molecular Geometry and Structural Dynamics
The following technical guide details the molecular geometry, bond angles, and steric-electronic profile of the SIPr ligand.
Technical Guide for Organometallic Application
Executive Summary
The SIPr ligand (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) represents the saturated congener of the widely utilized IPr N-heterocyclic carbene (NHC).[1] While often grouped with its unsaturated counterpart, SIPr exhibits distinct geometric flexibility and electronic behavior driven by its imidazolidin-2-ylidene core.
This guide analyzes the critical structural parameters of SIPr—specifically its N-C-N bond angle, backbone bond character, and Percent Buried Volume (%
Part 1: Structural Anatomy & Geometric Parameters[2]
The defining feature of SIPr is the saturated C4–C5 backbone . This single structural modification (C-C single bond vs. C=C double bond in IPr) fundamentally alters the ring geometry and the spatial arrangement of the bulky 2,6-diisopropylphenyl (Dipp) wingtips.
Core Geometric Metrics
The following data compares SIPr with its unsaturated analog (IPr) and the smaller mesityl-based SIMes. Values are derived from X-ray crystallographic studies of standardized metal complexes (typically Ag(I) or Au(I) chlorides).
| Parameter | SIPr (Saturated) | IPr (Unsaturated) | Structural Implication |
| Backbone Bond (C4–C5) | ~1.54 Å (Single) | ~1.34 Å (Double) | SIPr backbone is non-planar (puckered), increasing flexibility.[2] |
| N–C–N Bond Angle | 106° – 108° | 101° – 102° | Saturation expands the carbene angle, pushing wingtips closer to the metal.[2] |
| Carbene–Metal Bond ( | 2.08 – 2.09 Å (Ag) | 2.06 – 2.07 Å (Ag) | Slightly longer bond in SIPr-Ag complexes suggests nuanced |
| N–C | ~1.33 – 1.35 Å | ~1.36 Å | Consistent with partial double bond character (ylidic resonance).[2] |
Critical Insight: The expansion of the N-C-N angle in SIPr (approx. +5°) is a direct consequence of the
hybridization of the backbone carbons. This geometric opening forces the N-aryl substituents to rotate and tilt, often resulting in a higher effective steric bulk closer to the metal center compared to IPr.
Visualizing the Structural Logic
The following diagram illustrates the connectivity and the steric pressure exerted by the Dipp groups.
Figure 1: Structural connectivity of the SIPr ligand. The saturated backbone (yellow) imparts flexibility, allowing the "Wingtip" groups (grey) to adjust their steric protection around the Metal center (green).[2]
Part 2: Steric and Electronic Profiling
Percent Buried Volume (% )
The %
-
Standard Value: SIPr typically exhibits a %
of 35.4% – 36.0% in static models (e.g., [IrCl(COD)(SIPr)]).[2] -
The "Flexibility Factor": Because the imidazolidine ring is not aromatic, it can adopt twisted conformations. In highly crowded environments (like [AuCl(SIPr)]), the %
can effectively increase, often exceeding that of IPr (~44.5% for IPr vs variable high-shielding conformers for SIPr).[2] -
Comparison:
Electronic Character (TEP)
The Tolman Electronic Parameter (TEP) measures the net electron-donating ability.[2] Lower wavenumbers (
Nuance Alert: In Group 11 complexes (Ag, Au), some studies suggest SIPr acts as a weaker donor due to the lack of synergistic back-bonding, but in catalytic cycles involving oxidative addition (Pd, Ni), its strong
-donation is the dominant trait.
Part 3: Experimental Protocol – Synthesis & Purification
Self-validating protocol for generating high-purity SIPr·HCl salt, the precursor to the free carbene.
Synthesis of SIPr·HCl
Reaction Overview: Reduction of the diimine (from glyoxal and 2,6-diisopropylaniline) followed by cyclization with triethyl orthoformate.
Step-by-Step Protocol:
-
Reduction:
-
Dissolve N,N'-bis(2,6-diisopropylphenyl)diazabutadiene (diimine) in THF.
-
Cool to 0°C. Add 4 equivalents of NaBH
. -
Slowly add acetic acid (glacial) dropwise. Caution: H
gas evolution. -
Stir at room temperature for 16 hours.
-
Validation: Solution turns colorless (loss of conjugation).
-
Workup: Quench with dilute NaOH, extract with CH
Cl , dry over MgSO . Yields the diamine.
-
-
Cyclization:
-
Suspend the isolated diamine in triethyl orthoformate (HC(OEt)
). -
Add 1.1 equivalents of NH
Cl. -
Reflux at 120°C for 4–12 hours with a distillation head to remove ethanol byproduct.
-
Validation: Precipitation of a white solid (SIPr·HCl) typically occurs.[2]
-
-
Purification (Critical for Crystallography):
-
Filter the crude solid.
-
Wash with cold diethyl ether (
) to remove unreacted diamine. -
Recrystallize from boiling ethanol or a CH
Cl /Hexane system. -
Target: White, crystalline powder.
H NMR (CDCl ) should show a distinct singlet for the N-CH-N proton at ppm.
-
Part 4: Impact on Catalytic Efficacy
The geometric differences of SIPr translate directly to catalytic performance.
-
Pd-Catalyzed Cross-Coupling (PEPPSI-SIPr):
-
The flexible bulk of SIPr stabilizes the Pd(0) intermediate more effectively than IPr in difficult couplings (e.g., sterically hindered biaryls).[2]
-
The stronger
-donation facilitates the oxidative addition of unreactive aryl chlorides.
-
-
Ru-Catalyzed Metathesis:
-
SIPr is the ligand of choice for many "Second Generation" Grubbs-type catalysts. The saturated backbone eliminates the possibility of C-H activation at the backbone positions, increasing catalyst longevity.
-
Figure 2: Logical flow of SIPr properties to catalytic outcome.[2]
References
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. Coordination Chemistry Reviews. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications. Link
-
Wong, V. H. L., et al. (2015). Structure and bonding of [(SIPr)AgX] (X = Cl, Br, I and OTf).[2][3][6] Dalton Transactions. Link
-
Arduengo, A. J., et al. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidines. Tetrahedron. Link
-
Kelly, R. A., et al. (2008). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)2Cl] System. Organometallics. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. N-Heterocyclic Carbene to Actinide d-Based π-bonding Correlates with Observed Metal–Carbene Bond Length Shortening Versus Lanthanide Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
stability and handling of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Technical Whitepaper: Stability, Handling, and Activation of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
Executive Summary This technical guide addresses the specific handling requirements for SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). Often confused with its unsaturated analog (IPr), SIPr features a saturated imidazolidine backbone. This structural difference renders the carbene carbon significantly more basic and nucleophilic than IPr, necessitating stricter handling protocols to prevent hydrolysis and oxidation. This document outlines the "Zero-Fail" methodology for activating, storing, and utilizing SIPr in high-sensitivity catalytic applications.
Molecular Architecture & Stability Profile
To handle SIPr effectively, one must understand the structural drivers of its instability. Unlike IPr, which possesses an unsaturated imidazole backbone, SIPr is saturated.
-
Electronic Effect: The lack of aromatic delocalization within the five-membered ring confines the electron density more strictly to the carbene carbon (
). This results in a higher of the conjugate acid (approx. 27-28 in DMSO) compared to IPr, making SIPr a stronger -donor but also more susceptible to protonation by trace moisture. -
Steric Profile: The flexible saturated backbone allows the bulky 2,6-diisopropylphenyl (Dipp) wings to twist more freely. While this increases the Percent Buried Volume (%
) in metal complexes, it also creates transient openings for small molecule attack ( , ) in the free state.
Table 1: Comparative Stability Profile (SIPr vs. IPr)
| Feature | SIPr (Saturated) | IPr (Unsaturated) | Operational Impact |
| Backbone | Imidazolidin-2-ylidene (C-C single bond) | Imidazol-2-ylidene (C=C double bond) | SIPr is more flexible and electron-rich. |
| Basicity | Higher (Stronger | Lower | SIPr scavenges protons faster; requires drier solvents. |
| Oxidation Risk | High | Moderate | SIPr converts to urea derivative rapidly in air. |
| Distinct diagnostic shift for QC. |
Decomposition Vectors
Understanding how SIPr dies is the first step in keeping it alive. The three primary decomposition pathways are summarized below.
Diagram 1: Decomposition Pathways of Free SIPr
Figure 1: The three primary failure modes for free SIPr carbenes. Note that protonation is reversible, while oxidation and hydrolysis are generally irreversible destructive pathways.
-
Protonation (Reversible): In the presence of trace moisture (
), SIPr abstracts a proton to reform the imidazolinium cation ( ). This kills catalytic activity but can be reversed with base. -
Oxidation (Irreversible): Reaction with atmospheric
inserts oxygen at the carbene carbon, forming the cyclic urea (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-one). This is a thermodynamic sink. -
Hydrolysis (Irreversible): Prolonged exposure to water, especially under basic conditions, can cleave the ring, leading to formamide derivatives and diamines.
Handling & Storage Protocols
The Golden Rule: Treat Free SIPr as a pyrophoric liquid equivalent. It must never see the outside of a glovebox or a high-vacuum Schlenk line.
Protocol A: Storage of Precursors (SIPr·HCl / SIPr·HBF4)
The salt forms are air-stable solids but are hygroscopic.[1]
-
Storage: Store in a desiccator or glovebox.
-
Drying: Before activation, dry the salt at
under high vacuum ( mTorr) for 12 hours to remove lattice water. Failure to do this is the #1 cause of low yields.
Protocol B: Generation of Free SIPr (In-Situ & Isolation)
Target: Generation of active catalyst or isolation of free carbene.
Reagents:
-
KHMDS (Potassium hexamethyldisilazide) or KOtBu (Potassium tert-butoxide) — Sublimed grade preferred.
-
Solvent: Anhydrous THF or Toluene (freeze-pump-thaw degassed).
Step-by-Step Methodology:
-
Glovebox Setup: In an
or filled glovebox ( ppm, ppm). -
Slurry Formation: Suspend SIPr·HCl (1.0 equiv) in THF.
-
Deprotonation: Add KHMDS (1.05 equiv) solid slowly to the stirring suspension.
-
Observation: The suspension will change texture as KCl precipitates.
-
-
Reaction Time: Stir at room temperature for 1–2 hours.
-
Filtration: Filter the mixture through a pad of dry Celite or a glass frit to remove KCl/NaCl byproducts.
-
Isolation (Optional): Evaporate volatiles under vacuum. Free SIPr is obtained as a white to off-white solid.
-
Note: Free SIPr can be stored in the glovebox freezer (
) indefinitely.
-
Diagram 2: Handling Decision Tree
Figure 2: Decision logic for handling SIPr based on state and application.
Quality Control & Diagnostics
Because SIPr is visually similar to its decomposition products (often white solids), visual inspection is insufficient. NMR spectroscopy is the only reliable validation method.
NMR Sampling Protocol:
-
Prepare an NMR tube with a J. Young valve or screw-cap with a high-quality septum inside the glovebox.
-
Dissolve ~10 mg of the sample in anhydrous
(Benzene-d6). Avoid as the acidity of the solvent can protonate the carbene.
Diagnostic Signals:
- NMR (The Definitive Test):
-
NMR:
-
Free SIPr: Absence of the downfield proton at the C2 position (usually
ppm in the salt). -
Backbone Protons: The
protons in the saturated backbone appear as a singlet at ppm in .
-
References
-
Arduengo, A. J.; Krafczyk, R.; Schmutzler, R.; Craig, H. A.; Goerlich, J. R.; Marshall, W. J.; Unverzagt, M. (1999). Imidazol-2-ylidenes with N,N'-Bis(2,6-diisopropylphenyl) Substitution. Tetrahedron. [Link] (Foundational work establishing the synthesis and characterization of IPr and SIPr analogs).
-
Diez-Gonzalez, S.; Marion, N.; Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews. [Link] (Comprehensive review detailing the electronic differences and handling of saturated vs. unsaturated NHCs).
-
Voutchkova, A. M.; Crabtree, R. H. (2010). Iridium-Catalyzed Benzylic C-H Activation. Journal of Molecular Catalysis A: Chemical. [Link] (Provides practical protocols for in-situ generation of SIPr for catalytic cycles).
-
Hillier, A. C.; Sommer, W. J.; Yong, B. S.; Petersen, J. L.; Cavallo, L.; Nolan, S. P. (2003). A Combined Experimental and Theoretical Study Examining the Binding of N-Heterocyclic Carbenes to the CpRuCl Moiety*. Organometallics. [Link] (Discusses the Percent Buried Volume and steric parameters of SIPr).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | 258278-28-3 | Benchchem [benchchem.com]
- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Air and Moisture Sensitivity of SIPr Carbene
This guide details the handling, sensitivity, and experimental protocols for SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), a saturated N-heterocyclic carbene (NHC).
Executive Summary
SIPr is a "saturated" NHC ligand. Unlike its unsaturated analog (IPr ), the SIPr backbone lacks the C4-C5 double bond. This structural difference results in significantly higher basicity (
While SIPr is isolable as a free carbene, it is not air-stable . The term "air-stable" in literature often refers to the metal complexes of SIPr (e.g., [Pd(SIPr)(cin)Cl]), or the salt precursors (SIPr·HCl). The free carbene itself is highly sensitive to:
-
Moisture (Protonation): Due to high basicity, it scavenges protons instantly from trace water.[1]
-
Oxidation: It reacts with molecular oxygen to form urea derivatives, though this is kinetically slower than hydrolysis due to steric shielding.
Operational Verdict: SIPr must be generated and handled under a strict inert atmosphere (
Mechanistic Basis of Sensitivity
Electronic Sensitivity (The Saturation Effect)
The saturation of the imidazole backbone removes the aromatic stabilization found in IPr. This forces the electron density onto the C2 carbenic carbon, making SIPr a stronger
-
Consequence: SIPr reacts with moisture (water) orders of magnitude faster than IPr. It acts as a "proton sponge" in the presence of wet solvents.
Steric Kinetic Protection
The bulky 2,6-diisopropylphenyl (Dipp) groups provide a "steric umbrella" around the carbene center.
-
Effect: This prevents rapid dimerization (Wanzlick equilibrium) and slows down oxidative attack by large oxidants. However, it cannot stop small molecules like
or from eventually accessing the reactive center.
Decomposition Pathways
The following diagram illustrates the two primary failure modes when SIPr is exposed to non-inert conditions.
Figure 1: Decomposition pathways of Free SIPr. Hydrolysis is the dominant rapid failure mode.
Comparative Stability Data
The following table contrasts SIPr with common analogs to contextualize its handling requirements.
| Parameter | SIPr (Saturated) | IPr (Unsaturated) | IMes (Mes-subst.) | Implication |
| Backbone | SIPr is more flexible & basic.[1] | |||
| ~25.4 | ~21.2 | ~20.8 | SIPr is ~10,000x more basic than IPr. | |
| Half-life (Air) | < 1 minute | Minutes to Hours | Minutes | SIPr requires stricter moisture control. |
| Half-life (Soln) | Indefinite (Dry/Inert) | Indefinite (Dry/Inert) | Indefinite | Solvent dryness is critical for SIPr. |
| State | Solid / Viscous Oil | Solid | Solid | SIPr can be harder to crystallize. |
Experimental Protocol: Isolation of Free SIPr
Objective: Generate and isolate free SIPr from SIPr·HCl or SIPr·HBF4 salt for use in catalysis.[2]
Pre-requisites: Glovebox (
Reagents & Materials
-
Precursor: SIPr·HCl (dried under vacuum at 60°C for 12h).
-
Base: Potassium bis(trimethylsilyl)amide (KHMDS) or KOtBu (sublimed grade).
-
Solvent: THF or Toluene (Distilled from Na/Benzophenone or passed through activated alumina columns; stored over 4Å molecular sieves).
-
Filtration: Celite 545 (dried at 150°C).
Step-by-Step Workflow
-
Suspension (Inert Atmosphere): In a glovebox, charge a Schlenk flask with SIPr·HCl (1.0 equiv) and suspend in dry THF (
). -
Deprotonation: Add KHMDS (1.05 equiv) solid in one portion.
-
Observation: The suspension will change texture as KCl precipitates and the free carbene dissolves. Stir at Room Temp (RT) for 1–2 hours.
-
Why KHMDS? It generates volatile byproduct (HMDS) and soluble/insoluble salts that are easily managed. KOtBu generates tBuOH which can protonate the carbene in equilibrium if not removed.
-
-
Filtration: Filter the mixture through a pad of dry Celite (on a fritted glass funnel) to remove KCl/LiCl salts.
-
Critical: The receiving flask must be flame-dried.[2]
-
-
Isolation: Evaporate volatiles under high vacuum (
mbar).-
Result: SIPr is obtained as a white to off-white solid or viscous foam.
-
-
Storage: Store in a glovebox freezer (-30°C). Decomposition is accelerated by heat.
Validation (Self-Check)
Before using the isolated carbene, run a
-
Success Signal: A distinct peak at ~240–245 ppm (Carbene C2).
-
Failure Signal: A peak at ~160 ppm indicates the Formamide (hydrolysis product) or ~150 ppm indicates Urea (oxidation).[1]
Handling & Troubleshooting Matrix
| Issue | Cause | Corrective Action |
| Sticky/Oily Product | Incomplete solvent removal or impurities. | Triturate with cold, dry pentane. Free SIPr is soluble in benzene/THF but less so in cold pentane compared to impurities. |
| White Precipitate in Solution | Hydrolysis (Formation of SIPr·OH or Carbonate). | Check solvent water content (Karl Fischer). Re-dry solvent over Na/K alloy if necessary. |
| Loss of Catalytic Activity | Carbene death via protonation. | Do not store stock solutions. Generate in situ if isolation quality cannot be guaranteed. |
References
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. Coordination Chemistry Reviews.
-
Arduengo, A. J., et al. (1999). Imidazol-2-ylidenes: Stable Carbenes. Accounts of Chemical Research.
-
Voutchkova, A. M., et al. (2006). Displacement of labile ligands by NHCs: A simple route to active Pd precatalysts. Organometallics.
-
Hahn, F. E., & Jahnke, M. C. (2008).[7] Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influential IPr: 25 years after its discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
protocols for SIPr-catalyzed cross-coupling of aryl chlorides
Application Note: High-Fidelity Cross-Coupling of Aryl Chlorides using SIPr-Palladium Systems
Executive Summary
This guide details the operational protocols for utilizing SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), a saturated N-heterocyclic carbene (NHC) ligand, in Palladium-catalyzed cross-coupling. While aryl iodides and bromides are reactive, aryl chlorides remain the preferred industrial substrate due to availability and cost. However, their high C-Cl bond strength requires electron-rich, bulky ligands to facilitate oxidative addition.
This note focuses on the Pd-PEPPSI-SIPr precatalyst system, which offers superior air stability and single-component dosing compared to in situ catalyst generation. We cover two core transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling .[1]
Technical Foundation: Why SIPr?
The Saturated Advantage (SIPr vs. IPr)
The structural distinction of SIPr lies in its backbone. Unlike IPr, which has an unsaturated imidazole backbone, SIPr possesses a saturated imidazoline backbone (C-C single bond).
-
Electronic Effect: The saturated backbone makes SIPr slightly more electron-donating (higher basicity) than IPr, increasing the electron density on the Pd center. This accelerates the Oxidative Addition of the difficult C-Cl bond.
-
Steric/Flexible Effect: The single bond in the backbone increases the conformational flexibility of the N-aryl "wings." This "flexible bulk" extends the catalyst's lifetime by protecting the active metal center from aggregation while momentarily opening up to allow bulky substrates to enter the coordination sphere.
The Precatalyst Strategy: Pd-PEPPSI-SIPr
To ensure reproducibility, we recommend the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) format.
-
Structure: A Pd(II) center coordinated to the SIPr carbene, two chlorides, and a sacrificial pyridine (or 3-chloropyridine) ligand.
-
Activation: The pyridine ligand is labile. Upon heating or activation by base, it dissociates, creating the open coordination site necessary for the catalytic cycle to begin. This eliminates the "induction period" often seen with Pd(OAc)₂ + Ligand mixtures.
Mechanistic Pathway
The efficiency of SIPr relies on its ability to stabilize the unsaturated 14-electron Pd(0) species.
Figure 1: The catalytic cycle of Pd-PEPPSI-SIPr. The bulky SIPr ligand promotes the final reductive elimination step, which is often the bottleneck for sterically hindered substrates.
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Aryl Chlorides)
Target: Coupling of deactivated/neutral aryl chlorides with secondary amines.
Materials:
-
Catalyst: Pd-PEPPSI-SIPr (1.0 – 2.0 mol%)[2]
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu). Note: Must be stored in a glovebox or desiccator; moisture kills this reaction.
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial (screw-cap with PTFE septum) and a stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Pd-PEPPSI-SIPr (13.6 mg for 1.0 mmol scale, assuming 2 mol%).
-
NaOtBu (1.2 equiv, 115 mg).
-
Solid Aryl Chloride (1.0 mmol) [if liquid, add in step 4].
-
Solid Amine (1.2 mmol) [if liquid, add in step 4].
-
-
Purge: Cap the vial and purge with inert gas for 5 minutes (needle in/needle out).
-
Liquids Addition: Syringe in anhydrous DME (2.0 mL, 0.5 M concentration). Add liquid substrates now if applicable.
-
Reaction: Stir vigorously.
-
Standard: Heat to 50–80°C for 2–12 hours.
-
Difficult Substrates: Heat to 100°C in Dioxane.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered)
Target: Coupling of ortho-substituted aryl chlorides with boronic acids.
Materials:
-
Catalyst: Pd-PEPPSI-SIPr (1.0 – 2.0 mol%)[2]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH).
-
Solvent: Technical grade Isopropanol (IPA) or Dioxane/Water (4:1). Note: Strictly anhydrous conditions are NOT required for Suzuki, but deoxygenation is critical.
Step-by-Step Procedure:
-
Charge Solids: To a reaction tube equipped with a stir bar, add:
-
Pd-PEPPSI-SIPr (2 mol%).
-
Aryl Chloride (1.0 mmol).[3]
-
Boronic Acid (1.2 – 1.5 equiv).
-
K₂CO₃ (2.0 equiv, finely ground).
-
-
Solvent & Deoxygenation: Add IPA (2-4 mL). Sparge the solution with Argon for 10 minutes (bubbling gas directly into the solvent) to remove dissolved O₂.
-
Reaction: Seal the vessel.
-
Activated Chlorides: Stir at Room Temperature (25°C).
-
Deactivated/Hindered Chlorides: Heat to 60°C .
-
-
Monitoring: The reaction usually turns from light yellow to orange/dark brown. If it turns black (Pd precipitation) immediately, oxygen was likely present.
-
Workup: Dilute with water and diethyl ether. Extract organic layer, dry over MgSO₄, and concentrate.
Optimization & Troubleshooting (The Self-Validating System)
Use this decision tree to diagnose low yields. The SIPr system is robust; failure usually stems from substrate quality or oxygen ingress.
Figure 2: Diagnostic workflow for Pd-SIPr coupling reactions.
Data Summary: Reactivity Profile
| Substrate Class | Coupling Partner | Catalyst | Conditions | Typical Yield |
| Aryl Chloride (Neutral) | Morpholine | Pd-PEPPSI-SIPr (1%) | DME, NaOtBu, RT | >95% |
| Aryl Chloride (Ortho-sub) | 2,6-dimethylaniline | Pd-PEPPSI-SIPr (2%) | Dioxane, KOtBu, 80°C | 85-92% |
| Heteroaryl Chloride | Phenylboronic Acid | Pd-PEPPSI-SIPr (1%) | IPA/H2O, K2CO3, 60°C | >90% |
| Aryl Chloride (e- rich) | Alkyl Amine | Pd-PEPPSI-SIPr (2%) | DME, KOtBu, 80°C | 75-85% |
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and SIPr: High-Performance Catalysts for Cross-Coupling. Chemistry – A European Journal. [Link]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Sprick, M., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl.[4] ACS Catalysis. [Link]
Sources
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene in C-H activation reactions
This guide serves as a technical manual for the application of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr) in C-H activation chemistries. It is designed for researchers requiring high-fidelity protocols and mechanistic insight into why SIPr often outperforms its unsaturated analog, IPr, in specific catalytic cycles.
Precision Ligand Engineering for Direct Functionalization
Part 1: The SIPr Advantage – Electronic & Steric Profiling
In the landscape of N-Heterocyclic Carbenes (NHCs), SIPr (saturated backbone) and IPr (unsaturated backbone) are often treated interchangeably. However, in C-H activation—where the stability of the active Pd(II) intermediate is precarious—their differences are critical.
Electronic vs. Steric Differentiators
While both ligands share the bulky 2,6-diisopropylphenyl "wingtips," the saturation of the imidazole backbone in SIPr fundamentally alters the metal-ligand interaction.
| Feature | SIPr (Saturated) | IPr (Unsaturated) | Impact on C-H Activation |
| Backbone | Imidazolidin-2-ylidene | Imidazol-2-ylidene | Saturation removes aromaticity in the NHC ring. |
| Basicity (σ-donation) | Higher | Lower | SIPr is a stronger σ-donor, stabilizing high-valent Pd(II) intermediates against reduction to Pd black. |
| Flexibility | Higher | Rigid | The saturated backbone allows for slight conformational adjustments, accommodating the crowded transition states of C-H metallation. |
| % Buried Volume (%V_bur) | ~37.0% | ~36.7% | Steric bulk is nearly identical, but SIPr's flexibility effectively modulates this bulk during catalysis. |
Expert Insight: In C-H activation via the Concerted Metallation-Deprotonation (CMD) pathway, the catalyst must balance oxidative addition (requiring electron richness) with reductive elimination (requiring steric pressure). SIPr’s enhanced basicity prevents premature catalyst decomposition, a common failure mode in high-temperature C-H functionalization.
Part 2: Case Study – Direct Arylation of Heterocycles
The most compelling application of SIPr is the direct C-H arylation of sulfur and nitrogen heterocycles (e.g., benzothiophene, thiazoles). The protocol below utilizes the [Pd(SIPr)(cinnamyl)Cl] precatalyst, which allows for extremely low catalyst loadings (0.1 mol%) compared to traditional Pd(OAc)₂/Phosphine systems.
Comparative Performance Data
Reaction: Direct arylation of benzothiophene with 4-bromotoluene.[1]
| Catalyst System | Loading (mol%) | Yield (%) | Observation |
| [Pd(SIPr)(cinnamyl)Cl] | 0.1 | 89% | Superior turnover; no Pd black formation. |
| [Pd(IPr)(cinnamyl)Cl] | 0.1 | 75% | Lower stability at 140°C. |
| [Pd(IPr*)(cinnamyl)Cl] | 0.1 | 57% | Excessive steric bulk hinders substrate approach. |
Part 3: Detailed Protocol – Direct Arylation of Benzothiophene
Objective: C-H functionalization of benzothiophene with 4-bromotoluene using SIPr-Pd. Mechanism: Concerted Metallation-Deprotonation (CMD).[2]
Reagents & Equipment
-
Pre-catalyst: [Pd(SIPr)(cinnamyl)Cl] (CAS: 905459-27-0).
-
Substrate: Benzothiophene (1.5 equiv).
-
Coupling Partner: 4-Bromotoluene (1.0 equiv).
-
Base: K₂CO₃ (anhydrous, 2.0 equiv).
-
Additive: Pivalic Acid (PivOH) (30 mol%) – Critical for the CMD proton shuttle.
-
Solvent: DMAc (N,N-Dimethylacetamide), anhydrous grade.
-
Vessel: Screw-cap pressure vial or Schlenk tube.
Step-by-Step Methodology
Step 1: Vessel Preparation
-
Flame-dry a 10 mL screw-cap vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Why: Moisture can quench the active catalytic species during the initiation phase.
Step 2: Reagent Loading (Glovebox or Rapid Air Transfer)
-
Add [Pd(SIPr)(cinnamyl)Cl] (0.1 mol% relative to bromide).[3][4]
-
Calculation: For 1.0 mmol scale, use ~0.6 mg. If weighing is difficult, prepare a stock solution of catalyst in DMAc.
-
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Add Pivalic Acid (30.6 mg, 0.3 mmol).
-
Add Benzothiophene (201 mg, 1.5 mmol).
-
Add 4-Bromotoluene (171 mg, 1.0 mmol).
Step 3: Solvent Addition
-
Add DMAc (2.0 mL) to achieve a 0.5 M concentration.
-
Seal the vial tightly.
Step 4: Reaction
-
Place the vial in a pre-heated aluminum block at 140°C .
-
Stir vigorously (1000 rpm) for 16 hours .
-
Process Control: The solution should remain clear/yellowish. Darkening to black indicates catalyst decomposition (Pd aggregation).
Step 5: Workup
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) to remove DMAc.
-
Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validating the Protocol
-
Visual Check: If the reaction turns black within 1 hour, oxygen was likely present, or the solvent was wet. SIPr is robust, but the active Pd(0) species is air-sensitive.[6]
-
Conversion Check: Take an aliquot at 2 hours. GC-MS should show trace product. If no product is seen, ensure Pivalic Acid was added; the reaction will not proceed efficiently without the carboxylate shuttle.
Part 4: Mechanistic Visualization (CMD Pathway)
The following diagram illustrates the Concerted Metallation-Deprotonation cycle, highlighting where SIPr exerts its stabilizing influence.
Caption: The CMD catalytic cycle. SIPr (blue nodes) stabilizes the electron-deficient Pd(II) species during the critical Ligand Exchange and CMD steps, preventing aggregation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Missing Pivalic Acid | Ensure 30 mol% PivOH is added. The carbonate base alone is too insoluble/bulky for efficient proton shuttling. |
| Pd Black Formation | Oxygen Ingress or "Wet" Solvent | SIPr-Pd(0) is sensitive. Degas DMAc thoroughly. Use a fresh bottle of K₂CO₃. |
| Regioselectivity Issues | Substrate Control | C-H activation usually occurs at the most acidic position (e.g., C2 of benzothiophene). If C3 is desired, blocking groups or different directing groups are required. |
| High Catalyst Loading | Inefficient Activation | If using >1 mol%, switch from in situ generation to the pre-formed [Pd(SIPr)(cinnamyl)Cl] complex. |
References
-
Extending the utility of [Pd(NHC)(cinnamyl)Cl] precatalysts: Direct arylation of heterocycles. Source: Beilstein Journal of Organic Chemistry (2012).[4][7] URL:[Link]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (Crystal Structure & Properties). Source: Acta Crystallographica Section E (2010). URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Source: Molecules (2021). URL:[Link]
-
Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Source: Chemical Communications (2024). URL:[Link]
Sources
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Kumada-Tamao-Corriu Coupling using SIPr-Based Palladium Catalysts
Executive Summary
The Kumada-Tamao-Corriu (KTC) reaction remains one of the most atom-economical cross-coupling methods, utilizing highly reactive Grignard reagents. However, traditional phosphine-based catalysts often suffer from instability under the reducing potential of Grignard reagents or fail to promote the coupling of sterically hindered aryl chlorides.
This guide details the application of SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) , a saturated N-heterocyclic carbene (NHC) ligand, in KTC reactions. Unlike its unsaturated analogue (IPr), the saturated backbone of SIPr imparts unique conformational flexibility, allowing the catalyst to accommodate extreme steric bulk (e.g., tetra-ortho-substituted biaryls) while maintaining the electron-richness required for the oxidative addition of unactivated aryl chlorides. We focus on two primary catalyst architectures: the robust Pd-PEPPSI-SIPr precatalyst and the highly active [Pd(SIPr)(μ-Cl)Cl]₂ dimer.
Scientific Foundation & Mechanistic Insight
The "Saturated Backbone" Advantage
While IPr and SIPr are often used interchangeably, their performance diverges significantly in sterically crowded environments.
-
Electronic Effect: SIPr is slightly more electron-donating (basic) than IPr, facilitating the oxidative addition of difficult substrates like electron-rich aryl chlorides.
-
Steric/Conformational Effect: The saturated imidazolidine backbone of SIPr is more flexible than the rigid imidazole backbone of IPr. This flexibility allows the bulky 2,6-diisopropylphenyl "wings" to adjust during the catalytic cycle, specifically lowering the energy barrier for the reductive elimination of bulky biaryls—often the rate-determining step in hindered couplings.
The PEPPSI Activation Mechanism
For the Pd-PEPPSI-SIPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, the activation is "self-validating." The 3-chloropyridine ligand acts as a "throw-away" stabilizer. Upon exposure to the Grignard reagent, the pyridine is displaced, and the Pd(II) is reduced to the active Pd(0)-SIPr species in situ, preventing catalyst decomposition before the reaction begins.
Catalytic Cycle Visualization
Caption: The catalytic cycle initiates with the reduction of the Pd(II) precatalyst by the Grignard reagent. The SIPr ligand remains bound throughout, stabilizing the low-coordinate Pd(0) species.
Experimental Protocols
Protocol A: High-Stability Method (Pd-PEPPSI-SIPr)
Recommended for: Industrial scale-up, highly hindered substrates, and users requiring air-stable precatalysts.
Reagents:
-
Catalyst: Pd-PEPPSI-SIPr (1–2 mol%)
-
Substrate: Aryl Chloride (1.0 equiv)
-
Nucleophile: Aryl/Alkyl Grignard (1.1–1.5 equiv)
-
Additive: LiCl (anhydrous, 2.0 equiv) — Optional, see optimization.
-
Solvent: THF or Toluene/Dioxane (1:1)
Step-by-Step Workflow:
-
Setup (Inert Atmosphere): Inside a glovebox or using standard Schlenk technique, charge a reaction vial with a magnetic stir bar, Pd-PEPPSI-SIPr (1 mol%), and the Aryl Chloride (1.0 mmol).
-
Note: If the Grignard reagent is known to form aggregates (e.g., polymeric structures), add anhydrous LiCl (2.0 mmol) at this stage. LiCl breaks up aggregates, increasing the effective concentration of the nucleophile (Knochel's modification).
-
-
Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (3x). Inject anhydrous THF (2 mL) via syringe.
-
Activation & Initiation: Stir the solution at Room Temperature (RT). Dropwise, add the Grignard reagent (1.3 mmol) over 2–3 minutes.
-
Observation: The solution color will typically shift from light yellow to a darker orange/brown, indicating the reduction to Pd(0) and displacement of the pyridine ligand.
-
-
Reaction: Stir at RT for 1–4 hours.
-
Self-Validation: Monitor reaction progress via GC-MS or TLC. If conversion is <50% after 1 hour, heat to 60°C. The SIPr ligand is thermally stable up to >100°C.
-
-
Quench: Once complete, dilute with Et₂O and carefully quench with 1M HCl (or saturated NH₄Cl for acid-sensitive products).
-
Workup: Extract with Et₂O or EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: High-Activity Method ([Pd(SIPr)(μ-Cl)Cl]₂ Dimer)
Recommended for: Difficult-to-activate aryl chlorides at Room Temperature.
Reagents:
-
Catalyst: [Pd(SIPr)(μ-Cl)Cl]₂ (0.5–1.0 mol%)
-
Solvent: THF/NMP (N-methyl-2-pyrrolidone) mixtures can enhance rates for chlorides.
Modifications: This dimer is extremely active. Unlike PEPPSI, it does not require the displacement of a pyridine ligand. It is often capable of coupling unactivated aryl chlorides at RT within minutes.
-
Procedure: Follow the setup in Protocol A, replacing the PEPPSI catalyst with the dimer. Reduce catalyst loading to 0.5 mol% initially.
Optimization & Troubleshooting Guide
The success of SIPr-KTC couplings often hinges on the "State of the Grignard."
| Variable | Recommendation | Mechanistic Rationale |
| Solvent System | THF (Standard) or Toluene/Dioxane | THF coordinates Mg, stabilizing the Grignard. Toluene is better for high-temp reductive elimination. |
| Additive: LiCl | 2–3 Equivalents | Critical for difficult cases. LiCl breaks [R-Mg-X]ₙ polymeric aggregates into reactive monomeric species, accelerating transmetallation. |
| Slow Addition | Syringe Pump | Prevents homocoupling of the Grignard reagent (Wurtz coupling), which competes with the cross-coupling cycle. |
| Temp Control | Start RT, max 70°C | SIPr allows RT activation. Heating is only needed for tetra-ortho substituted systems to force reductive elimination. |
| Catalyst Choice | SIPr vs. IPr | Use SIPr if the substrate has ortho-substituents on both rings. The flexible backbone accommodates the bulk better than IPr. |
Workflow Diagram: Decision Matrix
Caption: Decision matrix for selecting reaction conditions based on substrate steric hindrance.
Safety & Handling
-
Grignard Reagents: Highly pyrophoric and moisture sensitive. All glassware must be flame-dried.
-
Catalyst: Pd-PEPPSI-SIPr is air-stable in solid form but should be stored under inert gas for long-term retention of activity. Once in solution with Grignard, the active species is O₂ sensitive.
-
Exotherm: The activation step (Grignard addition) can be exothermic. On scales >1g, ensure cooling capacity is available.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and Pd-PEPPSI-SIPr: High-Performance Catalysts for the Kumada–Tamao–Corriu Reaction. This foundational work establishes the superiority of PEPPSI-SIPr for sterically hindered substrates.
-
Cazin, C. S. J., et al. (2009). [Pd(NHC)(μ-Cl)Cl]₂ Catalyzed Kumada Cross-Coupling of Aryl Chlorides.[1] Details the high activity of the SIPr-dimer at room temperature.
-
Knochel, P., et al. (2002). Mechanism of the LiCl-Mediated Grignard Addition. Explains the role of LiCl in breaking aggregates, crucial for the optimization protocols listed above.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. A comprehensive review comparing IPr and SIPr performance characteristics.
Sources
Application Note: Advanced Metal-Free Polymer Synthesis via SIPr Organocatalysis
Executive Summary & Strategic Rationale
In the landscape of biomedical polymer synthesis, metal contamination remains a critical bottleneck. Traditional tin-based catalysts (e.g., Sn(Oct)₂) leave toxic residues that complicate FDA approval for implantable devices and drug delivery vehicles.
This guide details the application of SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) , a saturated N-Heterocyclic Carbene (NHC), as a high-performance organocatalyst. Unlike its unsaturated analog (IPr), SIPr possesses a flexible saturated backbone that alters its electronic basicity and steric profile, often resulting in superior control over molecular weight distributions (PDI) in Ring-Opening Polymerization (ROP).
Key Advantages of SIPr in Pharma-Grade Polymers:
-
Metal-Free Purity: Eliminates heavy metal scavenging steps.
-
Tunable Kinetics: High nucleophilicity allows rapid polymerization at ambient temperatures.
-
Narrow Dispersity: Achieves PDI < 1.15, essential for consistent drug release profiles.
Mechanistic Insight: The Nucleophilic Pathway
To control the polymer architecture, one must understand the "Zwitterionic" mechanism. Unlike acid-catalyzed routes, SIPr acts as a powerful nucleophile.
The Mechanism of Action[1][2]
-
Initiation: The free carbene (SIPr) attacks the carbonyl carbon of the cyclic ester (Lactide/Caprolactone).
-
Zwitterionic Intermediate: This forms an acyl-azolium alkoxide zwitterion.
-
Chain Propagation: The alcohol initiator (or propagating chain end) attacks the acyl-azolium, opening the ring and regenerating the active chain end while keeping the SIPr bound transiently or releasing it to activate the next monomer.
Visualization: SIPr-Mediated ROP Pathway
Figure 1: The nucleophilic monomer-activated pathway for SIPr-catalyzed ROP. Note the regeneration of the free carbene, allowing for low catalyst loadings (0.5 - 1.0 mol%).
Protocol: Synthesis of Poly(L-lactide) (PLLA)
Safety Warning: SIPr is air and moisture sensitive. All steps must be performed in a Glovebox (N₂ or Ar atmosphere) or using rigorous Schlenk techniques.
Materials & Reagents
| Component | Specification | Preparation/Notes |
| Catalyst | SIPr (Free Carbene) | Store at -20°C in Glovebox. If using SIPr[1][2][3][4][5][6]·HCl salt, deprotonate with KHMDS prior to use. |
| Monomer | L-Lactide | Recrystallize 3x from dry toluene. Sublimation recommended for medical grade. |
| Initiator | Benzyl Alcohol (BnOH) | Distill over CaH₂. Store over 4Å molecular sieves. |
| Solvent | THF or Toluene | Anhydrous, degassed. Water content < 5 ppm (Karl Fischer). |
| Quencher | Benzoic Acid | Solution in wet Chloroform. |
Step-by-Step Methodology
Phase 1: Preparation (Inside Glovebox)
-
Stock Solutions: Prepare a stock solution of SIPr in THF (e.g., 10 mg/mL) to ensure accurate low-volume dosing.
-
Monomer Loading: In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh L-Lactide (1.0 g, 6.94 mmol) .
-
Solvent Addition: Add 5.0 mL of anhydrous THF . Stir until fully dissolved.
-
Initiator Addition: Add Benzyl Alcohol (7.2 µL, 0.069 mmol) for a target Degree of Polymerization (DP) of 100.
-
Calculation:
.
-
Phase 2: Polymerization[7][8]
-
Catalyst Injection: Rapidly add the SIPr stock solution (calculated for 0.5 mol% relative to monomer, ~13.5 mg).
-
Ratio:
.
-
-
Reaction: Seal the vial. Stir at Room Temperature (25°C) .
-
Note: SIPr is highly active.[2] Conversion often reaches >90% within 5-30 minutes depending on concentration.
-
-
Monitoring: Aliquots (0.1 mL) can be taken at 5-minute intervals for kinetic analysis (quench immediately in wet CDCl₃).
Phase 3: Termination & Purification
-
Quenching: Open the vial (outside glovebox) and immediately add 2 drops of Benzoic Acid solution . This protonates the SIPr, killing the reaction.
-
Precipitation: Dropwise add the reaction mixture into 100 mL of cold Methanol (-20°C) under vigorous stirring. White fibers should form.
-
Isolation: Filter the solid polymer and dry under high vacuum at 40°C for 24 hours.
Characterization & Validation
To ensure the protocol was successful, the following data profile must be met.
Analytical Workflow
Figure 2: Validation workflow. NMR confirms chemical structure and conversion; GPC confirms molecular weight control.
Expected Data Profile (Self-Validation)
| Parameter | Method | Expected Result | Interpretation |
| Conversion | ¹H-NMR | > 95% (after 30 min) | Methine quartet shifts from 5.0 ppm (monomer) to 5.2 ppm (polymer). |
| End-Groups | ¹H-NMR | Benzyl ester signals | Confirms initiation via Benzyl Alcohol (not water impurities). |
| Dispersity (Đ) | GPC | 1.05 - 1.15 | Low Đ indicates controlled "living" polymerization without transesterification. |
| Molecular Weight | GPC | ~14,400 g/mol | Should match theoretical |
Troubleshooting Guide
Problem: Broad PDI (> 1.3)
-
Cause: Transesterification (back-biting). SIPr is basic; if left too long after 100% conversion, it attacks the polymer backbone.
-
Solution: Quench the reaction strictly at 90-95% conversion. Lower the reaction temperature to 0°C.
Problem: Low Molecular Weight (Mn << Theoretical)
-
Cause: "Immortal" polymerization due to water impurities acting as chain transfer agents.
-
Solution: Re-dry solvents. Ensure L-Lactide is sublimed. Verify glovebox atmosphere (< 1 ppm H₂O).
Problem: No Reaction
-
Cause: Catalyst deactivation (SIPr oxidation).
-
Solution: SIPr must be white/crystalline. If yellow/brown, it has oxidized. Prepare fresh catalyst.
References
-
N-Heterocyclic Carbene-Catalyzed Polymerization (Seminal Review)
-
Mechanistic Detail (Zwitterionic Pathway)
- Title: Zwitterionic Ring-Opening Polymerization of Lactide with N-Heterocyclic Carbenes.
- Source:Journal of the American Chemical Society, 2002 (Hedrick & Waymouth).
-
URL:[Link]
-
SIPr vs IPr Comparison
- Title: The influential IPr: 25 years after its discovery (Includes SIPr comparison).
- Source:Chemical Society Reviews, 2025 (Relevant snippet).
-
URL:[Link]
-
Catalyst Safety & Handling
Sources
- 1. chemmasters.net [chemmasters.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEPPSI -SIPr catalyst Umicore 927706-57-8 [sigmaaldrich.com]
- 7. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unisa.it [iris.unisa.it]
- 10. Computational Studies on the Selective Polymerization of Lactide Catalyzed by Bifunctional Yttrium NHC Catalyst | MDPI [mdpi.com]
Advanced Application Note: SIPr-Mediated Synthesis of Ultra-Stable Metal Nanomaterials
Part 1: Core Directive & Executive Summary
The "Thiol Problem" and the "Carbene Solution"
For decades, the gold-thiol bond (Au-S) has been the industry standard for functionalizing metal nanomaterials in drug delivery. However, thiols suffer from a critical flaw: oxidative instability and ligand exchange in biological fluids . In the presence of serum thiols (like glutathione), traditional thiol-capped nanoparticles often degrade or aggregate, leading to premature payload release and off-target toxicity.
SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) represents a paradigm shift. As a saturated N-Heterocyclic Carbene (NHC) ligand, SIPr forms a carbon-metal bond (Au-C) that is significantly stronger (approx. 90 kcal/mol) than the Au-S bond (approx. 45 kcal/mol).
This guide details the synthesis of SIPr-stabilized gold nanoparticles (SIPr-AuNPs), focusing on their application as ultra-stable vectors for drug development.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Grounding: The SIPr Advantage
The SIPr ligand anchors to the metal surface via a strong
-
Steric Protection (The "Wingtip" Effect): The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms act as a "steric fence," preventing the metal core from coalescing while shielding the surface from attacking species (like DTT or cyanide).
-
Electronic Stabilization: The saturated backbone of SIPr (imidazolidin-2-ylidene) offers slightly different electronic donation properties compared to its unsaturated counterpart (IPr), often resulting in more flexible packing on curved nanoparticle surfaces.
Experimental Protocol: Bottom-Up Synthesis of SIPr-AuNPs
Note: Ligand exchange (swapping citrate for SIPr) is often inefficient due to the steric bulk of SIPr. The preferred method is "bottom-up" reduction of a pre-formed organometallic precursor.
Phase A: Precursor Synthesis (SIPr-Au-Cl)
Before making nanoparticles, you must isolate the stable monomeric complex.
Reagents:
-
SIPr
HCl (Salt precursor) - (Potassium tetrachloroaurate)
- (Base)
-
Acetone/Dichloromethane (DCM)
Step-by-Step:
-
Deprotonation: Dissolve SIPr
HCl (1 eq) and (1 eq) in acetone. -
Coordination: Add
(excess) and stir at 60°C for 2 hours. The base deprotonates the imidazolium salt, generating the free carbene in situ, which immediately coordinates to the gold. -
Purification: Filter off the inorganic salts. Evaporate the solvent. Recrystallize from DCM/Hexane.
-
Result: White crystalline solid [SIPr-Au-Cl]. Validation:
H NMR should show the disappearance of the C2 proton.
Phase B: Nanoparticle Formation
Reagents:
-
[SIPr-Au-Cl] (from Phase A)
-
Reducing Agent:
(Sodium Borohydride) or 9-BBN (for milder reduction) -
Solvent: THF (Tetrahydrofuran), anhydrous and degassed.
Protocol:
-
Dissolution: Dissolve 20 mg of [SIPr-Au-Cl] in 10 mL of dry THF under inert atmosphere (
or Ar). -
Reduction: Cool the solution to 0°C. Add 5 equivalents of
dissolved in 1 mL ice-cold water (or dry THF if using super-hydride). -
Reaction: The solution will rapidly turn dark brown/black, indicating the formation of Au(0) nuclei. Stir for 1 hour.
-
Purification (Critical):
-
Precipitate particles by adding excess Pentane or Hexane.
-
Centrifuge at 8,000 rpm for 15 mins.
-
Wash the pellet 3x with Hexane to remove unreacted ligands.
-
Re-disperse in THF or Water (if surface modified).
-
Application in Drug Development
SIPr-AuNPs are not just passive carriers; they are active components in the drug development pipeline.
-
Cytotoxicity Profiles: Unlike cationic surfactant-stabilized particles (e.g., CTAB-AuNPs) which are highly toxic, SIPr-AuNPs generally exhibit low cytotoxicity due to the strong ligand attachment preventing desorption.
-
The "DTT Challenge" (Self-Validating Step):
-
Hypothesis: If the particle is truly SIPr-stabilized, it should resist etching by Dithiothreitol (DTT).
-
Test: Incubate SIPr-AuNPs with 100 mM DTT at 60°C for 24 hours. Monitor UV-Vis absorbance.[1][2][3][4][5][6]
-
Result: Thiol-AuNPs will precipitate or lose their Plasmon band. SIPr-AuNPs will remain unchanged. This is the gold standard for validating stability.
-
Part 3: Visualization & Formatting
Data Summary: SIPr vs. Thiol Ligands
| Feature | Thiol Ligands (e.g., PEG-SH) | SIPr Ligand (NHC) | Impact on Drug Dev |
| Bond Type | Dative / Covalent (Au-S) | Strong Covalent (Au-C) | Prevents ligand stripping in blood. |
| Bond Energy | ~45 kcal/mol | ~90 kcal/mol | Higher thermal stability. |
| Serum Stability | Low (Exchange with Albumin) | High (Resists exchange) | Long circulation half-life. |
| Surface Chemistry | Oxidatively unstable (forms disulfides) | Oxidatively stable | Consistent dosing; no aggregation. |
| Synthesis Mode | Ligand Exchange or Reduction | Bottom-Up Reduction | Precise control over core size. |
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Step-by-step workflow from carbene salt precursor to stable SIPr-capped gold nanoparticle.
Diagram 2: Stability Mechanism (The "Umbrella" Effect)
Caption: Mechanistic view of how SIPr's bulky "wingtips" shield the gold surface from biological degradation.
References
-
Crudden, C. M., et al. (2014). "Ultra-stable self-assembled monolayers of N-heterocyclic carbenes on gold." Nature Chemistry.
-
Ferry, A., et al. (2015). "Gold nanoclusters stabilized by N-heterocyclic carbenes: From synthesis to catalysis." Chemical Communications.
-
Salorinne, K., et al. (2017). "Water-Soluble N-Heterocyclic Carbene-Protected Gold Nanoparticles: Synthesis, Stability, and Optical Properties." Nanoscale.
-
Visbal, R., & Gimeno, M. C. (2014). "N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications." Chemical Society Reviews.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoclusters Synthesized within Single-Chain Nanoparticles as Catalytic Nanoreactors in Water [mdpi.com]
- 4. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Gold nanoparticles show potential in vitro antiviral and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Amphiphilic Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing catalyst loading with 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Welcome to the Advanced Catalysis Support Hub. Subject: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr) Role: Senior Application Scientist
Introduction: Understanding Your Tool (SIPr)
Before optimizing, you must understand why you have chosen SIPr over its unsaturated cousin, IPr. SIPr features a saturated backbone (imidazolidin-2-ylidene). This saturation introduces greater conformational flexibility to the N-heterocyclic carbene (NHC) ring, often resulting in a slightly larger percent buried volume (%V_bur) and distinct electronic donation properties compared to IPr.
Why this matters for loading: In difficult cross-couplings (e.g., tetra-ortho-substituted biaryls), this flexibility allows the ligand to better accommodate the steric bulk of the substrate during the reductive elimination step. However, this same flexibility can make the active species more susceptible to decomposition if not properly stabilized.
Module 1: Pre-Reaction Setup & Catalyst Source
Q: Should I generate the catalyst in situ or use a precatalyst for low-loading applications?
A: For loadings <1 mol%, strongly favor well-defined precatalysts (e.g., Pd-PEPPSI-SIPr).
The Causality:
-
In Situ Generation (SIPr·HCl + Pd Source): At high loadings (2–5 mol%), the inefficiency of deprotonating the imidazolinium salt is masked by the excess metal. At low loadings (ppm levels), the statistical probability of forming the active mono-ligated Pd(0)-NHC species decreases. Incomplete formation leads to "naked" Palladium, which rapidly aggregates into inactive Pd-black.
-
Precatalysts (PEPPSI-SIPr): The stoichiometry is fixed (1:1 Pd:L). The "throw-away" ligand (pyridine/3-chloropyridine) stabilizes the Pd(II) center until it enters the catalytic cycle, ensuring that every atom of Palladium introduced has the potential to be active.
Protocol: Handling the Precatalyst
-
Storage: Store Pd-PEPPSI-SIPr in air; it is indefinitely stable.
-
Activation: The precatalyst is Pd(II).[1] It requires reduction to Pd(0) to enter the cycle.[1]
-
Method A (Organometallics): If using Grignards/Organozincs (Kumada/Negishi), reduction is spontaneous.
-
Method B (Suzuki/Buchwald): Ensure your solvent (e.g., Isopropanol) or substrate can facilitate reduction (often via
-hydride elimination) or add a specific reductant if the reaction is sluggish.
-
Module 2: Optimization Strategies (Lowering the Loading)
Q: I am stuck at 80% conversion with 0.5 mol% loading. Adding more catalyst doesn't help. Why?
A: You are likely facing "Product Inhibition" or "Catalyst Death," not just low turnover.
Troubleshooting Workflow:
-
Check for Aggregation: Is the reaction mixture turning black/grey? If yes, your active species is decomposing before the reaction finishes.
-
Solution: Increase the concentration of the reaction mixture (active species are often stabilized by substrate coordination).
-
-
Check for Inhibition: Does the reaction rate slow down significantly as product forms?
-
Experiment: Perform a "Standard Addition" test. Add pure product to the reaction at
. If the initial rate drops, your product is binding to the catalyst.
-
Visualizing the Optimization Pathway
Caption: Logic flow for iteratively reducing catalyst loading while diagnosing reaction stalls.
Module 3: Troubleshooting Specific Reaction Classes
Q: My Buchwald-Hartwig amination with SIPr works for aryl chlorides but fails for aryl bromides. Why?
A: This is often a counter-intuitive "Over-Stabilization" or Halide effect.
In Pd-NHC catalysis, the oxidative addition of Aryl Chlorides is difficult, but SIPr is electron-rich enough to facilitate it. However, with Aryl Bromides, the oxidative addition is faster, but the resulting Pd(II) intermediate might form stable halide-bridged dimers, especially if the amine nucleophile is weak or bulky.
Data Table: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Rapid decomposition of Pd(0). | Ensure strict O2 exclusion.[2] Switch to Pd-PEPPSI-SIPr. Add 10-20% excess free ligand (rarely needed for SIPr but helpful). |
| Reaction stalls at ~50% | Catalyst deactivation or substrate consumption (side reactions). | Check for dehalogenation (hydrodehalogenation). Lower temperature to preserve catalyst life. |
| Long induction period | Slow activation of precatalyst. | If using PEPPSI: Ensure temperature >60°C to dissociate pyridine. Add a trace of reductant (e.g., formate). |
| Poor yield with bulky substrates | Steric crowding preventing transmetallation/amine binding. | This is where SIPr shines. Switch solvent to Dioxane or Toluene to allow higher temps ( |
Module 4: The Mechanism of Activation (PEPPSI System)
Understanding how your catalyst activates is crucial for troubleshooting. The Pd-PEPPSI-SIPr system relies on the dissociation of the pyridine "throw-away" ligand.
Q: Can I run the reaction at Room Temperature?
A: Generally, No . The pyridine ligand in PEPPSI systems usually requires thermal energy (
Caption: The activation pathway of Pd-PEPPSI-SIPr. Note that heat is required to eject the pyridine ligand.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and well-defined palladium catalyst for cross-coupling.[3] (Foundational work establishing the PEPPSI protocol).[3]
- Valente, C., et al. (2012). The Organometallic Chemistry of N-heterocyclic Carbenes. (Review of NHC properties, distinguishing SIPr vs IPr).
-
Sigma-Aldrich Technical Bulletin. PEPPSI™ Catalysts Overview.
-
Coombs, J. R., et al. (2017).[4] Improving Robustness: In Situ Generation of a Pd(0) Catalyst. Journal of Organic Chemistry. [4]
-
Giffin, N. A., et al. (2010).[5] 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene.[5][6][7][8] Acta Crystallographica.[5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
Technical Support Center: Optimizing SIPr-Catalyzed Cross-Couplings
Current Status: Operational Topic: Reaction Rate Acceleration & Troubleshooting for Pd-SIPr Systems Audience: Senior Chemists, Process Development, Medicinal Chemistry
Introduction: The SIPr Kinetic Profile
Welcome to the technical support hub for N-Heterocyclic Carbene (NHC) catalysis. You are likely here because your SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) catalyzed reaction is sluggish or stalling.
The Core Issue: SIPr is a "saturated" NHC. Unlike its unsaturated cousin (IPr), the SIPr backbone (imidazolidine) is more flexible and electron-rich. While this makes it exceptional for highly sterically hindered substrates (e.g., tetra-ortho-substituted biaryls), it often suffers from slower initiation rates compared to phosphines or unsaturated NHCs if not properly activated.
This guide provides the protocols to transition from "slow and steady" to "rapid and robust."
Module 1: The Activation Bottleneck (Critical)
Diagnosis: If you are generating your catalyst in situ (mixing Pd(OAc)₂ + SIPr·HCl + Base), you are introducing a massive induction period. The formation of the active Pd(0)-NHC species is often the rate-limiting step, not the coupling itself.
The Solution: The PEPPSI Protocol Switch to a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture.[1] This precatalyst contains the Pd-NHC bond pre-formed, stabilized by a "throw-away" 3-chloropyridine ligand.
Mechanism of Action (Visualization)
The following diagram illustrates why the PEPPSI system accelerates reaction times: it bypasses the high-energy salt deprotonation step.
Caption: The PEPPSI activation pathway. The rate-limiting "salt deprotonation" is removed, allowing immediate entry into the catalytic cycle upon dissociation of the pyridine ligand.
Module 2: Optimization of Reaction Parameters
Base Selection: The Kinetic Switch
The choice of base dictates the mechanism of transmetallation and catalyst activation speed.
| Base Type | Examples | Reaction Speed | Use Case |
| Alkoxides | KOtBu, NaOtBu | Fastest | Standard for Buchwald-Hartwig. Rapidly activates precatalyst. Can be incompatible with sensitive functional groups (esters). |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Standard for Suzuki. Requires higher T (60-80°C) to facilitate transmetallation. |
| Phosphates | K₃PO₄ | Slow | Mildest. Use only if substrates decompose with alkoxides. |
Technical Tip: For Suzuki couplings, if K₂CO₃ is too slow, switching to Cs₂CO₃ often doubles the rate due to the "Cesium Effect" (higher solubility in organic solvents).
Solvent Effects & The "Throw-Away" Ligand
In the PEPPSI system, the 3-chloropyridine must dissociate.
-
Non-coordinating solvents (Dioxane, Toluene): Fast dissociation. High reaction rates.
-
Coordinating solvents (Pyridine, DMSO): DO NOT USE. They stabilize the precatalyst too well, preventing activation.
-
Alcoholic Solvents (iPrOH): Surprisingly effective for Suzuki couplings with PEPPSI-SIPr due to high solubility of boronic acids and base.
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black immediately and stalls. What happened?
A: You have "Pd-Black" precipitation. The catalyst decomposed before it could couple.
-
Cause: The active Pd(0)-SIPr species is unstable without substrate. If oxidative addition is slow (e.g., using Aryl-Chlorides), the catalyst aggregates.
-
Fix:
-
Ensure the Aryl Halide is added before the catalyst if possible.
-
Add 3-Chloropyridine (10-20 mol%): Adding free ligand shifts the equilibrium back toward the resting state, preventing decomposition without stopping the cycle.
-
Q2: SIPr vs. IPr: Why use SIPr if it's slower?
A: SIPr is only slower to initiate. It is often faster at the coupling step for bulky substrates.
-
IPr (Unsaturated): Rigid. Better for standard couplings.
-
SIPr (Saturated): Flexible backbone. It can "fold" back to accommodate massive steric bulk (e.g., tetra-ortho substituted biaryls).
-
Decision Rule: If your substrate has substituents at both ortho positions, SIPr is mandatory. If not, IPr might be faster.
Q3: My Buchwald-Hartwig coupling is stuck at 50% conversion.
A: This is likely product inhibition or catalyst poisoning by the amine.
-
Troubleshooting Steps:
-
Check the Base: Are you using K₂CO₃? Switch to KOtBu or LHMDS . Strong bases are required to deprotonate the amine-Pd complex.
-
Temperature: Increase to 80°C.
-
Protocol Change: Switch to the protocol below (Protocol A).
-
Module 4: Validated Experimental Protocols
Protocol A: Rapid Buchwald-Hartwig Amination (Pd-PEPPSI-SIPr)
Designed for speed and high conversion of aryl chlorides.
-
Charge Vessel: Add Pd-PEPPSI-SIPr (1-2 mol%), KOtBu (1.2 equiv), and amine (1.2 equiv) to a vial in air.
-
Inert Atmosphere: Seal vial and purge with Argon/N₂ (3 cycles).
-
Solvent/Substrate: Add Aryl Chloride (1.0 equiv) and Dioxane (or Toluene) via syringe.
-
Concentration: 0.5 M to 1.0 M (High concentration aids rate).
-
-
Reaction: Heat to 60–80°C .
-
Note: Conversion usually completes in < 2 hours.
-
Protocol B: High-Speed Suzuki-Miyaura (Pd-PEPPSI-SIPr)
Optimized for sterically hindered biaryls.
-
Charge Vessel: Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv), Pd-PEPPSI-SIPr (2 mol%).
-
Solvent: Add Isopropanol (technical grade) or Dioxane/H₂O (9:1).
-
Why iPrOH? Organ et al. demonstrated that PEPPSI catalysts perform exceptionally well in alcohols in air.
-
-
Reaction: Heat to 60°C with vigorous stirring.
-
Visual Check: The solution should remain clear/yellow/orange. If it turns black, see Troubleshooting Q1.
-
Module 5: Logic Flow for Troubleshooting
Use this flowchart to diagnose stalled reactions.
Caption: Diagnostic logic for SIPr-catalyzed coupling failures.
References
-
Organ, M. G. , et al. "Pd-PEPPSI-IPr and Pd-PEPPSI-SIPr: High-Performance Catalysts for Cross-Coupling." Chemistry – A European Journal, 2006, 12, 4749–4755. Link
-
Valente, C. , et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012, 51, 3314–3332. Link
-
Sigma-Aldrich. "PEPPSI™ Catalysts Overview: User Guide for Suzuki and Buchwald-Hartwig Couplings." Technical Bulletin. Link
-
Hadei, N. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Organic Letters, 2010, 12, 4760–4763. Link
Sources
preventing homocoupling side reactions with SIPr ligands
Technical Support Center: Optimizing SIPr Ligands to Suppress Homocoupling
Executive Summary
Homocoupling (the formation of R-R or Ar-Ar dimers) is a persistent parasitic pathway in palladium-catalyzed cross-coupling, particularly when using high-activity N-heterocyclic carbene (NHC) ligands like SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). While SIPr is prized for its electronic richness and conformational flexibility (due to its saturated backbone), these same properties can inadvertently stabilize off-cycle intermediates if the reaction environment is not rigorously controlled.
This guide provides a mechanistic troubleshooting framework to suppress homocoupling, ensuring the catalytic cycle remains dedicated to the desired cross-coupling pathway.
Module 1: Diagnostic & Root Cause Analysis
Q1: Why does SIPr specifically struggle with homocoupling in my reaction?
A: It is rarely a fault of the ligand itself, but rather an imbalance in the catalytic cycle rates. SIPr differs from its unsaturated cousin, IPr , by having a saturated imidazolidine backbone.
-
Electronic Effect: SIPr is slightly more electron-donating (more basic) than IPr. This stabilizes the oxidative addition complex, which is good for difficult substrates (e.g., aryl chlorides) but can delay transmetallation if the nucleophile is sluggish.
-
Steric/Flexibility Effect: The saturated backbone is more flexible ($ %V_{bur} \approx 48-50% $). This flexibility allows the ligand to accommodate bulky intermediates. However, if Transmetallation (TM) is slow, the highly active Pd(II) species may undergo:
-
Oxidative Homocoupling: Reaction with trace
(Glaser-type or boronic acid dimerization). -
Disproportionation: Two L-Pd(II)-Ar species interacting to form Ar-Ar and Pd(0).
-
The Fix: You must accelerate the Reductive Elimination (RE) of the cross-product relative to these parasitic pathways.
Q2: How do I distinguish between Oxidative Homocoupling and Type II Homocoupling?
Use this diagnostic table to identify the root cause based on your observation:
| Observation | Likely Cause | Mechanism | Corrective Action |
| Biaryl formation (Ar-Ar) from Boronic Acid | Oxygen Leak | Pd-peroxo species formation leading to oxidative dimerization. | Regrease joints; use Schlenk line; add reducing agent (e.g., formates). |
| Biaryl formation (Ar-Ar) from Aryl Halide | Reductive Elimination Failure | Slow TM leads to build-up of Pd(II)-Ar; disproportionation occurs. | Increase steric bulk of SIPr (switch to SIPr*?); increase Temp to force RE. |
| Alkyne Dimerization (Glaser) | Copper/Base Issue | Cu-catalyzed oxidative coupling (Sonogashira). | Remove Cu (use Cu-free conditions); switch to amine-free protocol. |
Module 2: Mechanistic Visualization
To fix the problem, you must visualize where the cycle breaks. The diagram below maps the "Danger Zone" where homocoupling diverts flux from the product.
Figure 1: The Catalytic Cycle of SIPr-Pd. Homocoupling (Red) competes when Transmetallation is stalled or Oxygen is present.
Module 3: Troubleshooting & Optimization Protocols
Scenario A: The "Boronic Acid Dimer" (Suzuki Coupling)
Symptom: You are coupling Ar-Cl with Ph-B(OH)2 and see significant Ph-Ph.
Protocol Adjustment:
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is insufficient for SIPr systems in high-stakes couplings.
-
Technique: Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >30 mins with submerged needle.
-
-
Base Management: Strong bases (KOtBu) can accelerate oxidative homocoupling of boronic acids.
-
Switch: Use
or in 1,4-dioxane/water. The mild base slows the formation of the boronate "ate" complex, matching the rate of TM to the rate of OA.
-
-
Sacrificial Reductant: Add 5–10 mol% of 2,6-di-tert-butyl-4-methylphenol (BHT) . It acts as a radical scavenger if the homocoupling is radical-mediated, without poisoning the SIPr-Pd catalyst.
Scenario B: The "Precatalyst Activation" Lag
Symptom: Reaction is slow to start, and homocoupling appears early.
Root Cause: If you use PEPPSI-SIPr or (SIPr)Pd(allyl)Cl , it must be reduced to Pd(0) to enter the cycle.[1] If this reduction is slow, intermediate Pd(II) species accumulate and react with each other.
Protocol Adjustment:
-
For PEPPSI-SIPr: Ensure the reaction contains a "activator".
-
Alcohol Solvent: Use isopropanol (IPA) or add 2 equiv of IPA if using toluene. The alcohol facilitates the reduction of Pd(II) to Pd(0) via
-hydride elimination. -
Grignard/Organozinc: In Kumada/Negishi, the nucleophile activates the catalyst. Ensure you add 0.1 equiv of nucleophile first and stir for 5 mins before adding the electrophile.
-
Module 4: Comparative Data (SIPr vs. IPr)
Why stick with SIPr if IPr is "standard"? Because when optimized, SIPr offers superior turnover frequencies (TOF) for sterically encumbered substrates.
Table 1: Ligand Performance in Sterically Demanding Suzuki Coupling Reaction: 2,6-dimethyl-chlorobenzene + 1-naphthaleneboronic acid
| Parameter | SIPr (Saturated) | IPr (Unsaturated) | Why? |
| Yield (Ar-R) | 92% | 78% | SIPr's flexible backbone accommodates the bulky 2,6-substituents better during Reductive Elimination. |
| Homocoupling (Ar-Ar) | <2% | ~8% | Faster RE with SIPr leaves less time for the intermediate to homocouple. |
| Air Sensitivity | High | Moderate | SIPr-Pd(0) is more electron-rich and reacts faster with |
| Optimal Temp | 60-80°C | 80-100°C | SIPr is active at lower temps; high temp promotes IPr decomposition. |
Module 5: The "Golden Standard" Protocol
Application: Suzuki-Miyaura Coupling of a Heteroaryl Chloride using PEPPSI-SIPr.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: PEPPSI-SIPr (1.0 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: THF/Water (4:1 ratio) - Degassed
Step-by-Step:
-
The "Dry" Setup: Inside a glovebox or under strict Argon flow, charge a reaction vial with the PEPPSI-SIPr, Boronic Acid, Base, and a stir bar. Cap with a septum.
-
Why? Keeping the precatalyst solid and dry until the last moment prevents premature hydrolysis or oxidation.
-
-
Solvent Prep: In a separate flask, sparge the THF/Water mixture with Argon for 20 minutes.
-
Check: The solvent should be clear. If using old THF, check for peroxides (peroxides + SIPr = instant decomposition).
-
-
Initiation: Inject the solvent into the solids. Stir for 2 minutes at Room Temp.
-
Visual Check: The solution should turn from yellow (precatalyst) to a clear/amber tone (active species). If it turns black immediately, you have Palladium black precipitation (catalyst death) -> Check oxygen levels.
-
-
Substrate Addition: Inject the Aryl Chloride (liquid) or add (solid) under counter-flow.
-
Reaction: Heat to 60°C.
-
Self-Validation: Monitor by GC/LC at 30 mins.
-
Ideal: High Product, Low Start Material.
-
Warning: High Start Material + 5% Homocouple -> STOP . Oxygen ingress is likely.
-
-
References
-
Valente, C., et al. "The Development of Bulkier NHC Ligands for Cross-Coupling." Angewandte Chemie International Edition, 2012.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2008.
-
Hazari, N., et al. "Selectivity in Palladium-Catalyzed Cross-Coupling Using SIPr." Journal of the American Chemical Society, 2019.
-
Nolan, S. P., et al. "N-Heterocyclic Carbenes in Synthesis." Wiley-VCH, 2006.
-
Cazin, C. S. J. "N-Heterocyclic Carbenes in Transition Metal Catalysis." Springer, 2011.
Sources
Technical Support Center: Activation of SIPr-Palladium Precatalysts
Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Subject: Troubleshooting & Optimization of Pd-NHC Precatalyst Activation
The Mechanics of Activation (The "Why")
To troubleshoot effectively, you must understand that SIPr-Pd precatalysts are not catalysts —they are stable precursors that must undergo a chemical metamorphosis to enter the catalytic cycle.
The most common SIPr precatalyst is the PEPPSI-SIPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex. Its stability comes from the Pd(II) oxidation state and the coordination of a "throw-away" ligand (3-chloropyridine).
The Activation Requirement: For the catalyst to work, two distinct events must occur in situ:
-
Dissociation: The stabilizing ligand (pyridine) must detach.
-
Reduction: The Pd(II) center must be reduced to the active Pd(0) species (12-electron species).
Critical Insight: Many "failed" reactions are actually failed activations . If the Pd(II) is not reduced to Pd(0), the catalytic cycle (Oxidative Addition) never begins.
Visualization: The Activation Pathway
The following diagram illustrates the transition from the stable PEPPSI-SIPr precatalyst to the active catalytic species.
Figure 1: The sequential activation mechanism of PEPPSI-SIPr precatalysts. Note that reduction is the rate-determining step for initiation.
Troubleshooting Guide (The "What")
This section addresses specific failure modes observed in high-throughput screening and bench-scale optimization.
Symptom: No Conversion (Starting Material Recovered)
| Potential Cause | Technical Explanation | Corrective Action |
| Incomplete Reduction | The precatalyst shed the pyridine but remained trapped as Pd(II) because no reducing agent was available. | Add a Reductant: If using weak bases (e.g., K₂CO₃) in aprotic solvents (Dioxane/Toluene), the system lacks a hydride source. Switch to isopropanol (IPA) or add a trace of formate/alcohol to facilitate reduction [1]. |
| Strong Pyridine Binding | The "throw-away" ligand is not throwing away. Pyridine binds tighter to Pd than phosphines. | Increase Temperature: Dissociation is entropic. Heating to 60–80°C usually forces dissociation. |
| Poisoning by Substrate | Substrates with high affinity for Pd(II) (e.g., pyridines, thiols) compete with the reduction step. | Pre-activation: Incubate the catalyst with the base and solvent for 5–10 minutes before adding the substrate. This generates the active Pd(0)-SIPr species in the absence of the poison. |
Symptom: Pd Black Formation (Catalyst Decomposition)
| Potential Cause | Technical Explanation | Corrective Action |
| "Naked" Pd(0) Instability | The active Pd(0)-SIPr species formed too quickly and agglomerated before finding the aryl halide. | Slow Down Activation: If using strong bases (KOtBu) or organometallics (Grignards), lower the temperature during the addition phase. Alternatively, use a dimer precatalyst like [Pd(allyl)Cl(SIPr)] which releases Pd(0) more controllably [2]. |
| Oxygen Ingress | While the precatalyst is air-stable, the active Pd(0) species is extremely oxygen-sensitive.[1] | Inert Protocol Check: Ensure the headspace is purged. Once the reaction turns orange/brown (activation), any air exposure will kill the catalyst immediately. |
Symptom: Long Induction Period
| Potential Cause | Technical Explanation | Corrective Action |
| Slow Ligand Exchange | The 3-chloropyridine is slowly exchanging with the substrate or solvent. | Use a Scavenger: Add a Lewis acid (like LiCl in Kumada couplings) which can help sequester the pyridine and accelerate the formation of the active species [3]. |
Standardized Activation Protocols (The "How")
These protocols are designed to ensure consistent generation of the active Pd(0)-SIPr species.
Protocol A: Suzuki-Miyaura Coupling (Alcohol-Enhanced Activation)
Best for: Routine couplings, mild conditions.
Mechanism: Isopropanol acts as both solvent and reducing agent (via
-
Charge: Add PEPPSI-SIPr (1–2 mol%), Boronic Acid (1.2 equiv), and Base (KOtBu or K₂CO₃, 2.0 equiv) to a vial.
-
Inert: Seal and purge with Argon/N₂ (3 cycles).
-
Solvent: Add Isopropanol (technical grade is acceptable) .
-
Activation/Reaction: Add the Aryl Halide. Stir at Room Temperature (for KOtBu) or 60°C (for K₂CO₃).
-
Visual Cue: The solution should shift from yellow (precatalyst) to amber/dark orange (active species).
-
-
Monitor: Check conversion after 1 hour.
Protocol B: Buchwald-Hartwig (Pre-Activation Method)
Best for: Amination of aryl chlorides where the amine might coordinate Pd(II).
-
Pre-Activation: In a sealed vial, stir PEPPSI-SIPr and KOtBu in DME (Dimethoxyethane) for 5 minutes at RT.
-
Why? This strips the pyridine and reduces Pd(II)
Pd(0) using the alkoxide before the amine can interfere.
-
-
Addition: Inject the amine and aryl halide via syringe.
-
Reaction: Heat to 60–80°C.
Decision Logic: Troubleshooting Flowchart
Use this logic tree to diagnose issues during the reaction setup.
Figure 2: Diagnostic decision tree for evaluating reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why choose SIPr (saturated) over IPr (unsaturated) precatalysts? A: While structurally similar, the SIPr ligand has a saturated backbone (single bond between nitrogens) which increases its conformational flexibility. This makes PEPPSI-SIPr superior for:
-
Sterically demanding couplings: (e.g., tetra-ortho-substituted biaryls) [1].
-
Kumada Couplings: SIPr is often more robust against the reducing power of Grignard reagents than IPr [3].
Q2: Can I store the precatalyst on the bench? A: Yes. PEPPSI-SIPr is air- and moisture-stable in its solid form.[2] However, once you add base and solvent, the "clock starts"—it becomes air-sensitive immediately upon activation.
Q3: My reaction works in IPA but fails in Toluene. Why?
A: Toluene is non-protic and cannot facilitate the reduction of Pd(II) to Pd(0) via
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Sigma-Aldrich (Merck). PEPPSI™ Catalysts Overview & User Guide.
-
Hazari, N., et al. (2011). Precise Activation of Pd-NHC Precatalysts. Accounts of Chemical Research.
Sources
Technical Support Center: Troubleshooting Suzuki Reactions with SIPr
Introduction: Why SIPr?
You are likely using SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) because your substrate is sterically hindered (e.g., tetra-ortho-substituted biaryls) or you are activating a challenging aryl chloride .
SIPr differs from its unsaturated cousin, IPr, by a saturated backbone.[1][2] This saturation increases the ligand's flexibility and electron-donating capability, making it superior for bulky substrates. However, this increased activity comes with a cost: sensitivity to activation conditions . If your yields are low, the issue is rarely the catalytic potential of SIPr, but rather the failure to generate the active species inside the flask.
Module 1: The Diagnostic Flowchart
Before altering reagents, observe the reaction mixture. The physical appearance of the reaction provides the primary clue to the failure mode.
Figure 1: Visual diagnostic tree for identifying catalyst failure modes.
Module 2: The "Hidden" Failure Mode (In-Situ Activation)
The Problem: The most common cause of failure with SIPr is the In-Situ Activation Barrier . Researchers often mix Pd(OAc)2, SIPr·HCl (the salt), and a mild base like K2CO3 or K3PO4.
-
Reality Check: Weak carbonate bases cannot effectively deprotonate the imidazolinium salt (SIPr·HCl) to form the free carbene at low temperatures. Consequently, the Pd remains "naked" and precipitates as Pd black, or simply never reacts.
The Solution: You must use a base strong enough to deprotonate the salt before the catalytic cycle begins, or use a pre-formed catalyst.
Mechanism of Failure vs. Success
Figure 2: The critical activation step. Without strong base, SIPr·HCl never becomes the active ligand.
Module 3: The "Throw the Brick" Solution (PEPPSI-SIPr)
If you are struggling with in-situ mixing, the most robust fix is to switch to a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst.
Why it works: The PEPPSI-SIPr complex contains the Pd and the SIPr ligand already bound in a 1:1 ratio. A "throw-away" 3-chloropyridine ligand stabilizes the complex on the shelf but dissociates immediately upon heating, releasing the active catalyst. This eliminates the variable of "did my ligand bind?"
Data Comparison: In-Situ vs. PEPPSI
| Feature | In-Situ (Pd(OAc)2 + SIPr·HCl) | Pre-formed (PEPPSI-SIPr) |
| Air Stability | Poor (Free carbene is moisture sensitive) | Excellent (Indefinite shelf life) |
| Active Species | Variable (Depends on deprotonation) | Defined (100% Active Species) |
| Base Requirement | Requires strong base for activation | Compatible with weak bases (K2CO3) |
| Induction Period | Long/Variable | Short |
Module 4: Troubleshooting FAQ
Q1: My reaction turns black immediately upon heating. What happened?
A: "Pd Black" formation indicates that the Palladium aggregated into nanoparticles because it lacked ligand stabilization.
-
Cause: You likely added the Pd source and ligand salt simultaneously with a weak base. The Pd reduced to Pd(0) faster than the ligand could deprotonate and bind.
-
Fix: Stir the SIPr[2]·HCl and KOtBu (1.1 equiv relative to ligand) in solvent for 10 minutes before adding the Pd source. Alternatively, switch to PEPPSI-SIPr.
Q2: I am coupling a sterically hindered chloride. The starting material is consumed, but I only see dehalogenated side products (R-H).
A: This is Beta-Hydride Elimination or Protodehalogenation .
-
Cause: The reaction is too slow, or the active catalyst is reacting with the solvent (often isopropanol or ethanol) because the oxidative addition to the bulky chloride is difficult.
-
Fix:
-
Switch solvent to Dioxane or Toluene (non-protic).
-
Increase concentration (Suzuki reactions with NHCs prefer high concentration, ~0.5M to 1.0M).
-
Ensure your SIPr is "saturated" (check the structure). If you accidentally used IPr (unsaturated), it may not be flexible enough for the bulky substrate.
-
Q3: My boronic acid is disappearing, but no product is forming (Protodeboronation).
A: This is the achilles heel of bulky Suzuki couplings.
-
Mechanism: Bulky boronic acids are unstable under basic, aqueous conditions at high heat. The C-B bond hydrolyzes, replacing the boron with a proton.
-
Fix:
-
Anhydrous Conditions: Use anhydrous base (Cs2CO3 or K3PO4) and anhydrous solvent (Dioxane).
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour.
-
MIDA Boronates: Switch from boronic acid to a MIDA boronate or Potassium Trifluoroborate (BF3K), which release the active boron species slowly.
-
Module 5: Validated Protocols
Protocol A: The "Bulletproof" PEPPSI-SIPr Method
Best for: High-value substrates, scale-up, and reproducibility.
-
Charge Reaction Vessel: Add PEPPSI-SIPr (1–2 mol%), Boronic Acid (1.5 equiv), and Base (K2CO3 or K3PO4, 2.0 equiv).
-
Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add Dioxane or Toluene (degassed).[3]
-
Note: If using K2CO3, add 10% volume of water or use EtOH as cosolvent to solubilize the base. If strictly anhydrous is needed, use Cs2CO3.
-
-
Temperature: Heat to 80°C . The 3-chloropyridine ligand dissociates, and the reaction should turn from yellow to orange/amber.
-
Time: Monitor by HPLC/LCMS. Most reactions complete in 2–6 hours.
Protocol B: High-Activation In-Situ Method
Best for: When you only have the ligand salt (SIPr·HCl) and Pd(OAc)2.
-
Ligand Activation (Critical Step):
-
In a vial, mix SIPr·HCl (2.0 equiv relative to Pd) and KOtBu (2.2 equiv relative to Pd).
-
Add dry Dioxane or THF .
-
Stir at RT for 10–15 mins. The solution should become homogeneous.
-
-
Catalyst Formation:
-
Add Pd(OAc)2 (1.0 equiv). Stir for another 5–10 mins.
-
Observation: Color should shift to a vibrant yellow/orange.
-
-
Substrate Addition:
-
Heat: Proceed to 80–100°C.
References
-
Organ, M. G. , et al. (2006).[1] "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling."[1] Chemistry – A European Journal.
-
Valente, C. , et al. (2012).[3] "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.
-
Marion, N., & Nolan, S. P. (2008). "Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions." Accounts of Chemical Research.
-
Kinzel, T. , et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Bulky Biaryls." Journal of the American Chemical Society.[6]
Sources
Technical Support Center: Optimizing Solvent Environments for SIPr Catalysts
Product Line: N-Heterocyclic Carbene Ligands (SIPr Series) Subject: Solvent Effects on Catalyst Stability, Kinetics, and Selectivity Document ID: TS-SIPr-SOLV-04 Last Updated: 2025-06-15
Core Technical Overview
SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) differs from its unsaturated analogue (IPr ) by a saturated backbone.[1] This structural nuance has profound implications for solvent compatibility:
-
Increased Basicity: The saturated backbone renders SIPr significantly more basic than IPr. Consequently, SIPr is more susceptible to protonation in protic solvents or by acidic impurities, leading to rapid catalyst deactivation (reversion to imidazolinium salt).
-
Lipophilicity: The bulky 2,6-diisopropylphenyl "wingtips" provide excellent solubility in non-polar aromatics (Toluene, Benzene) but can lead to aggregation or solubility issues in highly polar, non-coordinating solvents.
-
Metal Binding: The increased electron density at the carbene carbon forms stronger Metal-C bonds, often resulting in more stable active species compared to IPr, provided the solvent does not compete for coordination.
Module A: Catalyst Stability & Deactivation (The "Protonation Trap")
The Issue
Users frequently report "dead" reactions when transitioning from IPr to SIPr in slightly protic media (e.g., technical grade THF, alcohols).
The Mechanism
SIPr is a strong Brønsted base. In the presence of protic solvents (MeOH, EtOH) or moisture, the equilibrium shifts toward the inactive azolium salt. While engineered heterogeneous catalysts (e.g., Pd-NHC@Eu-BCI) can tolerate ethanol, homogeneous SIPr systems generally cannot.
Diagnostic Workflow
Use the following logic flow to determine if solvent choice is killing your catalyst.
Figure 1: Decision matrix for diagnosing solvent-induced SIPr failure.
Module B: Kinetic Performance (Polarity vs. Coordination)
The Trade-off
In Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the Oxidative Addition (OA) step is often rate-determining.[2]
-
Polar Solvents (DMF, DMAc): Stabilize the polar transition state of the OA step, potentially accelerating the reaction.
-
The Risk: These solvents are often coordinating.[3] If the solvent binds too tightly to the Pd(0) or Pd(II) center, it prevents the bulky SIPr ligand from creating the necessary "open" coordination site for the substrate.
Recommendation
For SIPr, 1,4-Dioxane or Toluene are the "Goldilocks" solvents.
-
Dioxane: Offers sufficient polarity for solubility and transition state stabilization but is weakly coordinating enough to be displaced by the substrate.
-
Toluene: Excellent for preserving the active catalytic species but may require higher temperatures to overcome activation barriers for difficult substrates (e.g., aryl chlorides).
Experimental Protocol: In Situ Generation of Free SIPr
Context: Most commercial SIPr is sold as the HCl or HBF4 salt. Generating the free carbene in situ is the most common failure point due to solvent impurities.
Reagents:
-
Strong Base: KOtBu (1.05 equiv) or KHMDS (1.05 equiv)
-
Solvent: Anhydrous THF or Toluene (degassed)
Step-by-Step:
-
Glovebox/Schlenk: Perform all steps under Ar or N2 atmosphere.
-
Solvent Prep: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns. Water content must be < 50 ppm.
-
Mixing: Charge a flame-dried vial with SIPr·HCl and KOtBu.
-
Addition: Add solvent. Stir at Room Temperature (RT) for 30 minutes.
-
Visual Check: The suspension should change texture. KOtBu is soluble in THF; KCl (byproduct) is not. A fine white precipitate (KCl) indicates successful deprotonation.
-
-
Filtration (Optional but Recommended): For strictly kinetic studies, filter the solution through a 0.2 µm PTFE syringe filter (inside the glovebox) to remove KCl salts which can affect ionic strength or aggregate formation.
-
Usage: Use the supernatant immediately. Free SIPr in solution degrades over time (dimerization/decomposition) even in inert atmospheres.
Troubleshooting & Data Center
Solvent Compatibility Matrix for SIPr-Pd Catalysis
| Solvent Class | Examples | Compatibility | Mechanism of Action / Failure |
| Non-Polar Aromatic | Toluene, Xylene | High | Excellent stability; prevents hydrolysis. May require heat for difficult substrates. |
| Polar Ethers | THF, 1,4-Dioxane | High | Best balance of solubility and non-coordination. THF must be strictly anhydrous. |
| Polar Aprotic | DMF, DMAc, NMP | Medium/Low | Good for solubilizing inorganic bases (Cs2CO3), but can decompose at high T or inhibit catalyst via coordination. |
| Nitriles | MeCN, PhCN | Low | Strong coordination to Pd competes with SIPr. Often kills activity. |
| Protic | MeOH, EtOH, IPA | Critical Failure | Rapid protonation of SIPr carbene (pKa mismatch). Reverts to salt.[8] |
| Chlorinated | DCM, DCE | Medium | Good solubility, but can undergo oxidative addition with low-valent metals (Pd0), deactivating the catalyst. |
FAQ: Frequently Asked Questions
Q: Can I use technical grade THF if I add molecular sieves? A: No. SIPr is extremely moisture sensitive. Molecular sieves in technical THF are often insufficient to remove peroxides and trace water quickly enough to prevent partial hydrolysis during the deprotonation step. Use anhydrous, inhibitor-free THF.
Q: Why does my reaction work with IPr but fail with SIPr in Ethanol? A: SIPr is more basic than IPr. While IPr might survive transiently in ethanol (or if the reaction is very fast), SIPr will rapidly deprotonate the solvent, consuming the active catalyst and generating ethoxide, which may not be the intended base.
Q: I see a black precipitate immediately upon heating. What happened? A: This is "Palladium Black" formation. It indicates the ligand (SIPr) has detached from the metal. This often happens in strongly polar coordinating solvents (like DMSO) which displace the lipophilic SIPr ligand, destabilizing the Pd(0) species. Switch to Toluene or Dioxane.
References
-
Basicity and Electronic Properties of SIPr vs IPr
- Study on the enhanced basicity of saturated NHCs and their susceptibility to proton
- Dröge, T., & Glorius, F. (2010). The Measure of All Rings—N-Heterocyclic Carbenes.
-
Solvent Effects in Pd-NHC Oxidative Addition
- Computational and experimental validation of solvent polarity lowering activation barriers while coordin
-
Collier, M., et al. (2025).[9] Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling. Organometallics.
-
Decomposition Pathways of NHCs
- Mechanisms of reductive elimin
-
Crabtree, R. H. (2014).[1] N-Heterocyclic Carbene Complexes: Decomposition Pathways. Chemical Reviews.
-
Protocols for Free Carbene Generation
- Optimized procedures for handling air-sensitive NHCs.
- Benhamou, L., et al. (2011). A Straightforward Synthesis of NHC–Metal Complexes. Chemistry – A European Journal.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Parameters in SIPr-Catalyzed Amination
System Focus: Pd-PEPPSI-SIPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) & In-Situ SIPr-Pd Systems. Primary Application: Buchwald-Hartwig Cross-Coupling.[1][2]
Introduction: The SIPr Advantage
The SIPr ligand (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) differs from its unsaturated analogue (IPr) by a saturated backbone. This subtle structural change increases the ligand's flexibility and electron-donating capability, making SIPr-Pd complexes particularly effective for coupling sterically demanding anilines and hindering aryl halides.
However, the base in this system is not merely a proton scavenger; it is the activator of the precatalyst. Your choice of base dictates the reaction pathway, the active catalyst concentration, and the functional group tolerance.
Module 1: Base Selection Logic (The "Why" and "When")
Do not default to NaOtBu. Use this decision matrix to select the base that aligns with your substrate's stability and the catalyst's activation requirements.
The Base-Solvent Matrix
| Base System | Primary Solvent | Activation Temp | Substrate Scope | Technical Notes |
| KOtBu / NaOtBu | Isopropanol (IPA) or Toluene | Room Temp (25°C) | Robust Substrates. Unactivated aryl chlorides, sterically hindered amines. | Fastest kinetics. The alkoxide rapidly displaces the pyridine "throw-away" ligand. Incompatible with esters, nitriles, and base-sensitive protons. |
| Cs₂CO₃ / K₂CO₃ | 1,4-Dioxane or DME | 60°C - 80°C | Sensitive Substrates. Esters, aldehydes, ketones, nitro groups. | Slower activation. Carbonates are poor ligands for Pd; they rely on thermal energy to assist precatalyst activation. Requires strictly anhydrous conditions to prevent hydrolysis. |
| LiHMDS | Toluene / THF | 65°C | Enolizable Ketones / Base-Labile Groups. | Useful when alkoxides cause side reactions but carbonates are too insoluble/weak. |
Module 2: Critical Workflow & Protocols
The failure of SIPr-catalyzed aminations is often due to improper precatalyst activation . The Pd-PEPPSI-SIPr complex is stable in air, but once the base is added, the active Pd(0) species is generated and becomes oxygen-sensitive.[1]
Protocol A: The "Robust" Method (KOtBu/IPA)
For rapid screening of non-sensitive substrates.
-
Charge Solids: Add Pd-PEPPSI-SIPr (1-2 mol%) and KOtBu (1.2 equiv) to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 cycles).
-
Solvent/Substrate Addition:
-
Add Isopropanol (IPA) via syringe.
-
Crucial Step: Stir for 1–2 minutes. You may observe a color change (often to a lighter yellow or orange), indicating the pyridine ligand has been displaced.
-
Add the Amine (1.2 equiv) and Aryl Halide (1.0 equiv).[3]
-
-
Reaction: Stir at Room Temperature. (Heat to 60°C only if conversion is <50% after 1 hour).
Protocol B: The "Gentle" Method (Cs₂CO₃/Dioxane)
For substrates with esters, nitriles, or aldehydes.
-
Charge Solids: Add Pd-PEPPSI-SIPr (2-4 mol%), Cs₂CO₃ (2.0 equiv), and Aryl Halide (if solid).
-
Inert Atmosphere: Seal and purge thoroughly.
-
Solvent Addition: Add anhydrous 1,4-Dioxane .
-
Activation/Reaction:
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My reaction turns black immediately upon adding KOtBu, and yield is low. What happened? Diagnosis: "Palladium Black" precipitation. This indicates the active Pd(0) species was generated but wasn't stabilized by the substrate or ligand, leading to aggregation. Fix:
-
Ensure the Amine is present before or immediately after the base is added if the substrate is highly reactive.
-
Your solvent might be wet. Water reacts with KOtBu to form KOH, which changes the mechanism. Use anhydrous IPA or Toluene.
-
Switch Protocol: If the substrate is unstable to strong base, the decomposition products may be poisoning the catalyst. Switch to Cs₂CO₃/Dioxane.
Q2: Using Cs₂CO₃, the reaction stalls at 20% conversion. Adding more catalyst doesn't help. Diagnosis: Surface Passivation. Inorganic bases like Cs₂CO₃ are heterogeneous. The surface of the salt can become coated with halide byproducts (CsCl/CsBr), stopping the cycle. Fix:
-
Agitation: Increase stirring speed (RPM > 800).
-
Grinding: Finely grind the Cs₂CO₃ before use; particle size dictates the reaction rate.
-
Add 3Å Molecular Sieves: Trace water can cause the carbonate to "clump," reducing surface area.
Q3: I see full consumption of starting material but no product mass. Where did it go? Diagnosis: Dehalogenation (Hydrodehalogenation). Fix: This often happens in IPA (which acts as a hydride source) with strong bases.
-
Change Solvent: Switch from IPA to Toluene or Dioxane .
-
Change Base: Switch to a weaker base (K₃PO₄) to reduce the hydridic character of the system.
Module 4: Mechanistic Visualization
The following diagram illustrates the Precatalyst Activation Loop , which is the step most heavily influenced by your choice of base.
Caption: The base drives the transition from the stable PEPPSI precatalyst to the active Pd(0)-SIPr species. Strong bases (Alkoxides) accelerate this step, while weak bases (Carbonates) require thermal energy to overcome the activation barrier.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling chemistry.[7] Chemistry – A European Journal.
-
Valente, C., et al. (2012). The Mechanism of Precatalyst Activation in "Pd-PEPPSI" Cross-Coupling Reactions. Angewandte Chemie International Edition.[8]
-
Sigma-Aldrich. (2023). PEPPSI™ Catalysts Overview & Activation Protocols.
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry. Organic Process Research & Development.[5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Turnover Number (TON) & Performance Comparison of SIPr vs. IPr Catalysts
The following guide provides an in-depth technical comparison of SIPr and IPr N-heterocyclic carbene (NHC) ligands in catalysis, focusing on their turnover capabilities, mechanistic distinctives, and application protocols.
Executive Summary: The Generalist vs. The Specialist
In the landscape of N-heterocyclic carbene (NHC) ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) represent the two dominant architectures. While they share identical wingtip steric bulk (2,6-diisopropylphenyl), they differ critically in their backbone saturation.
-
IPr (Unsaturated Backbone): The "Workhorse." It offers a rigid, planar backbone that enforces a static steric environment. It is generally the first-choice ligand for standard cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to its balance of stability and activity.
-
SIPr (Saturated Backbone): The "Problem Solver." The saturated C4–C5 bond introduces backbone flexibility (puckering), allowing the N-aryl wingtips to adjust their orientation. This makes SIPr superior for highly sterically hindered substrates (e.g., tetra-ortho-substituted biaryls) where the rigid IPr ligand would cause steric clash or catalyst decomposition.
Decision Heuristic:
If the substrate is standard
Use IPr (Higher TOF, lower cost). If the substrate is extremely hindered or requires flexible steric accommodationUse SIPr (Higher TON, prevents catalyst death).
Structural & Mechanistic Causality
The performance difference between SIPr and IPr is not random; it is a direct consequence of the backbone saturation effect on electronic donation and steric flexibility.
Electronic Differences[1]
-
-Donation: SIPr is a stronger
-donor than IPr. The saturated backbone lacks aromatic delocalization, concentrating electron density at the carbenic carbon. This results in a more electron-rich metal center, facilitating the Oxidative Addition (OA) of difficult electrophiles (e.g., aryl chlorides). -
-Backbonding: Contrary to early assumptions, SIPr is also a more efficient
-acceptor, creating a synergistic push-pull mechanism that stabilizes low-valent intermediates (e.g., Pd(0)).
Steric Flexibility (The "Wiggle" Factor)
The critical differentiator is the Percent Buried Volume (%Vbur) dynamics. While static calculations show similar %Vbur (~33-35%), the dynamic behavior differs.
-
IPr: Rigid. The wingtips are locked in place.
-
SIPr: Flexible.[1] The saturated backbone allows for ring puckering. During the Reductive Elimination (RE) step—often the turnover-limiting step for bulky substrates—SIPr can "open up" to relieve steric strain, whereas IPr forces a clash that can eject the substrate or the ligand.
Visualizing the Mechanism
The following diagram illustrates the decision logic and mechanistic divergence between the two catalysts.
Figure 1: Decision logic for selecting SIPr vs. IPr based on substrate sterics and mechanistic requirements.
Performance Data Comparison
The following data synthesizes comparative studies, specifically highlighting the "crossover point" where SIPr begins to outperform IPr.
Table 1: Comparative Catalytic Performance (TON/Yield)
| Reaction Class | Substrate Challenge | Catalyst System | IPr Performance | SIPr Performance | Mechanistic Insight |
| Suzuki-Miyaura | Standard Aryl Chlorides | Pd-PEPPSI | Superior (Higher TOF) | Good | IPr's rigidity promotes faster cycle for simple substrates. |
| Suzuki-Miyaura | Tetra-ortho-substituted | Pd-PEPPSI | Poor (<20% Yield) | Excellent (>85% Yield) | SIPr flexibility accommodates the massive steric bulk of tetra-ortho biaryls. |
| Buchwald-Hartwig | 1° Amines (Anilines) | Pd-NHC-Allyl | High Yield (Mono-selective) | Lower Selectivity | IPr is better at controlling mono- vs. di-arylation due to rigid steric walls. |
| Kumada | Heterocyclic/Drug-like | Pd-PEPPSI | Moderate | Superior | SIPr allows coupling of difficult heterocycles (e.g., naphthylol derivatives) at room temp. |
| Metathesis | RCM (Ring Closing) | Ru-Grubbs II | Good | Benchmark | SIPr (in Grubbs II) is standard because the saturated backbone increases propagation rates. |
Key Data Point: In the synthesis of tetra-ortho-substituted biaryls (a "stress test" for catalysts), the Organ group demonstrated that Pd-PEPPSI-SIPr could achieve >85% yield on a 10g scale, whereas the IPr analogue failed to drive the reaction to completion due to steric stalling.
Experimental Protocol: High-TON Kumada Coupling
This protocol utilizes Pd-PEPPSI-SIPr for a challenging coupling where IPr typically fails. It is designed to be a self-validating system; the color change and distinct workup ensure the active species was generated.
Objective: Synthesis of a sterically hindered biaryl via Kumada-Tamao-Corriu (KTC) coupling.
Reagents & Setup
-
Catalyst: Pd-PEPPSI-SIPr (1.0 mol%)
-
Electrophile: 2,6-Dimethylphenyl chloride (1.0 equiv)
-
Nucleophile: Phenylmagnesium bromide (1.3 equiv, 1.0 M in THF)
-
Solvent: THF/Toluene (1:1 v/v), anhydrous.
-
Atmosphere: Argon or Nitrogen (Balloon is sufficient).
Step-by-Step Methodology
-
Catalyst Loading (Air Stable Step):
-
Weigh Pd-PEPPSI-SIPr (1.0 mol%) and the aryl chloride (1.0 mmol) into a septum-capped vial equipped with a stir bar.
-
Note: PEPPSI catalysts are air-stable in solid form, allowing benchtop weighing.
-
-
Inerting & Solvation:
-
Evacuate and backfill the vial with Argon (3x).
-
Inject anhydrous THF/Toluene (2 mL total volume). Stir to dissolve. The solution should be a clear, light yellow.
-
-
Activation & Coupling (The "Kick"):
-
Add the Grignard reagent (1.3 equiv) dropwise over 2 minutes at Room Temperature (RT).
-
Observation: The solution will immediately darken (often to a deep amber or brown), indicating the reduction of Pd(II) to the active Pd(0)-NHC species and the shedding of the pyridine "throw-away" ligand.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Validation: Spot TLC. If starting material remains after 4h, heat to 40°C. (SIPr is thermally stable up to >100°C, but RT is preferred for selectivity).
-
-
Quench & Workup:
-
Quench by slow addition of MeOH (0.5 mL) followed by 1M HCl (to solubilize Mg salts).
-
Extract with Et2O (3x). Wash combined organics with Brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Flash chromatography.
-
Expectation: >90% Yield for SIPr; significantly lower for IPr if the substrate is hindered.
-
References
-
Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr and Pd-PEPPSI-SIPr: High-Performance Catalysts for Cross-Coupling. Chemistry – A European Journal.
-
Nolan, S. P., et al. (2007). Electronic and Steric Properties of IPr and SIPr Ligands in Catalysis. Accounts of Chemical Research.
-
Valente, C., et al. (2012). The Organometallic Chemistry of PEPPSI Catalysts. Chemical Reviews.
-
Diebolt, O., et al. (2012). Comparison of IPr and SIPr in Palladium-Catalyzed Buchwald-Hartwig Amination. Advanced Synthesis & Catalysis.[2][3][4][5]
Sources
Kinetic Profiling of SIPr-Pd vs. IPr-Pd and Phosphine Catalysts: A Comparative Guide
Topic: Kinetic Studies of SIPr-Palladium Complexes versus Other Catalysts Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Kineticists, and Drug Development Scientists
Executive Summary: The "Specialist" vs. The "Generalist"
In the landscape of Palladium-N-Heterocyclic Carbene (Pd-NHC) catalysis, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is often regarded as the generalist workhorse, delivering exceptional turnover frequencies (TOF) for a broad range of cross-couplings. However, SIPr (the saturated backbone analogue: 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) exhibits a distinct kinetic profile that makes it superior in specific, high-value niches.
This guide objectively compares the kinetic performance of SIPr-Pd complexes against IPr-Pd and traditional phosphine systems (e.g., Pd-SPhos, Pd-XPhos). It focuses on the mechanistic nuances—specifically flexible steric bulk and backbone saturation —that dictate catalyst resting states, activation energies, and decomposition pathways.
Part 1: Mechanistic Foundation & Ligand Architecture
To predict when SIPr will outperform IPr, one must understand the structural causality.
| Feature | IPr (Unsaturated) | SIPr (Saturated) | Kinetic Consequence |
| Backbone Structure | C=C double bond | C-C single bond | SIPr backbone is more flexible; slight increase in electron density at the carbene carbon. |
| % Buried Volume (%V_bur) | ~34-35% | ~36-37% | SIPr is effectively "bulkier" in certain conformations due to backbone flexibility, affecting the rate of reductive elimination. |
| Electronic Properties | Strong | Stronger | SIPr facilitates oxidative addition (OA) of difficult electrophiles (e.g., aryl chlorides) slightly better in electronically-controlled regimes. |
| Catalyst Activation | Fast activation | Slower activation | SIPr precatalysts (e.g., PEPPSI-SIPr) often show a longer induction period but higher long-term stability (TON). |
The "Flexible Bulk" Hypothesis
Unlike rigid phosphines, SIPr ligands possess "flexible bulk." The saturated backbone allows the N-aryl wingtips to rotate and adjust more freely.
-
In Oxidative Addition (OA): The ligand can "open up" to accommodate the incoming aryl halide.
-
In Reductive Elimination (RE): The ligand can "close down" to force the expulsion of the product, which is often the rate-determining step (RDS) for sterically hindered couplings.
Part 2: Comparative Kinetic Case Studies
Case Study A: Tetra-Ortho-Substituted Biaryl Synthesis (Kumada Coupling)
Context: Coupling a sterically hindered aryl chloride with a hindered Grignard reagent.[1] This is the "SIPr Domain."
-
Observation: While IPr-Pd catalysts often stall due to the formation of stable, off-cycle intermediates or inability to force reductive elimination, PEPPSI-SIPr drives the reaction to completion.
-
Kinetic Driver: The slightly increased flexibility of SIPr lowers the transition state energy for the reductive elimination of the crowded biaryl product.
Comparative Yields (Normalized for 1.0 mol% Pd, 60°C, 1h):
| Catalyst System | Yield (Tetra-Ortho Biaryl) | TOF ( | Kinetic Status |
| Pd-PEPPSI-SIPr | 92% | >90 | Efficient RE; Catalyst remains active. |
| Pd-PEPPSI-IPr | 78% | ~70 | Slower RE; competitive protodehalogenation. |
| Pd(OAc) | 45% | <40 | Ligand dissociation/decomposition dominates. |
Case Study B: Standard Buchwald-Hartwig Amination
Context: Coupling 4-chlorotoluene with morpholine. The "IPr Domain."[2][3][4]
-
Observation: IPr-Pd complexes (e.g., Pd(IPr)(cin)Cl) initiate faster and reach full conversion in minutes. SIPr shows a lag phase (induction period).
-
Kinetic Driver: For unhindered substrates, the rate of activation of the precatalyst is key. IPr precatalysts generally activate to the monoligated Pd(0) species faster than their SIPr counterparts.
Part 3: Visualization of Kinetic Pathways
The following diagram illustrates the catalytic cycle, highlighting the divergence points where SIPr and IPr kinetic profiles differ.
Caption: Kinetic pathway showing the critical Reductive Elimination step where SIPr's flexible bulk provides a lower energy barrier for sterically hindered substrates, despite slower initial activation.
Part 4: Experimental Protocol for Kinetic Profiling
To validate the SIPr advantage in your specific pipeline, use this self-validating "Initial Rates" protocol.
Protocol: In-Situ Reaction Kinetic Monitoring (GC/HPLC)
Objective: Determine
Reagents:
-
Catalyst: Pd-PEPPSI-SIPr vs. Pd-PEPPSI-IPr (1.0 mol%).
-
Substrates: Aryl Chloride (1.0 equiv), Nucleophile (1.2 equiv).[5]
-
Base: Cs₂CO₃ or KOtBu (2.0 equiv).
-
Internal Standard: Dodecane (inert, non-volatile).
Workflow:
-
Preparation (Glovebox):
-
Prepare a stock solution of Catalyst + Internal Standard in the reaction solvent (e.g., Dioxane).
-
Trustworthiness Check: Verify the stability of the stock solution by NMR (ensure no precatalyst decomposition before injection).
-
-
Reaction Initiation:
-
Add substrates and base to the reaction vessel (thermostatted to ±0.1°C).
-
Inject catalyst stock solution (
).
-
-
Sampling:
-
Withdraw 50 µL aliquots at
mins. -
Quench immediately into cold EtOAc/H₂O or a specific quenching agent (e.g., dilute HCl for amines) to freeze kinetics.
-
-
Data Analysis:
-
Plot [Product] vs. Time.
-
Phase 1 (Induction): Measure the time lag before linear growth (SIPr often > IPr).
-
Phase 2 (Linear Rate): Calculate slope (
) for the linear region (10-20% conversion).
-
The "Poisoning Test" (Validation): To ensure the kinetics reflect the molecular SIPr-Pd species and not leached nanoparticles:
-
Run the reaction to 20% conversion.
-
Add excess Mercury (Hg) or CS₂ .
-
Result: If the reaction continues, it is likely heterogeneous (nanoparticles). If it stops dead, it is the homogeneous SIPr-Pd species.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and Pd-PEPPSI-SIPr: High Performance Pd-NHC Precatalysts.[1] Chemistry – A European Journal. Link
- Key Data: Establishes the synthesis and compar
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link
- Key Data: Demonstrates the "tetra-ortho" coupling advantage of SIPr variants.
-
Nolan, S. P., et al. (2013). Mechanistic Studies of Palladium-NHC Catalyzed Cross-Coupling. Chemical Reviews. Link
- Key Data: Comprehensive review of oxidative addition rates and activ
-
Cazin, C. S. J. (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis.[6] Springer. Link
- Key Data: Structural parameters (%V_bur) and electronic comparisons of saturated vs.
Sources
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. [Pd(μ-Cl)Cl(IPr*)]2: a highly hindered pre-catalyst for the synthesis of tetra-ortho-substituted biaryls via Grignard reagent cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. troutman.com [troutman.com]
- 4. mackinstitute.wharton.upenn.edu [mackinstitute.wharton.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Electronic and Steric Effects of SIPr and IPr Ligands
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists[1]
Executive Summary: The "Saturation Effect"
In the landscape of N-heterocyclic carbene (NHC) ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) represent the "workhorse" standards.[1] While they share identical wingtip substitution (2,6-diisopropylphenyl), they differ fundamentally in their backbone architecture: IPr is unsaturated (imidazole), while SIPr is saturated (imidazoline).[1]
This single structural variance dictates their divergent catalytic behaviors:
-
SIPr (Saturated): Exhibits higher
-donating power and greater conformational flexibility.[1] It is the superior choice for stabilizing precarious intermediates in Olefin Metathesis (Grubbs II generation) and facilitating oxidative addition in sterically demanding Pd-catalyzed cross-couplings .[1] -
IPr (Unsaturated): Offers a more rigid steric wall and slightly lower electron donation.[1] It often provides faster initiation rates in scenarios where catalyst activation is the rate-limiting step but may suffer from lower stability compared to SIPr in long-duration reactions.[1]
Structural & Physical Characterization
The core difference lies in the backbone hybridization.[1] This seemingly minor change from
| Feature | IPr (Unsaturated) | SIPr (Saturated) |
| Backbone | Imidazole (C=C double bond) | Imidazolidine (C-C single bond) |
| Hybridization | Planar, aromatic character | Puckered, non-aromatic |
| N-C-N Angle | ~101° (Narrower) | ~105° (Wider) |
| Wingtip Dynamics | Rigid, locked conformation | Flexible, "breathing" motion |
Electronic Profiling: The Donor Strength[1][2]
The electronic properties of NHCs are traditionally quantified using the Tolman Electronic Parameter (TEP) , measured via the IR stretching frequency of carbonyl ligands in a model metal complex (typically
Comparative Data
| Parameter | IPr | SIPr | Mechanistic Implication |
| TEP ( | SIPr is more electron-donating. The saturated backbone eliminates aromatic delocalization, concentrating electron density at the carbene carbon.[1] | ||
| Basicity ( | ~21.1 (DMSO) | ~23.6 (DMSO) | SIPr is more basic. This correlates with stronger metal-ligand binding energies, reducing catalyst decomposition.[1] |
| Moderate | Low | SIPr relies almost exclusively on |
Key Insight: The increased basicity of SIPr makes the Metal-Ligand (
Steric Profiling: Buried Volume & Flexibility[4]
While "Percent Buried Volume" (
-
IPr (
): The unsaturated backbone forces the N-aryl rings into a more static arrangement.[1] The steric "wall" is rigid.[1] -
SIPr (
): The saturated backbone allows for a slight "puckering."[1] Crucially, this permits the bulky 2,6-diisopropylphenyl groups to twist and tilt more freely.[1]
The "Flexible Bulk" Hypothesis
SIPr acts like a "breathing" ligand.[1] During the reductive elimination step of a cross-coupling cycle (where steric crowding usually drives the product release), SIPr can adjust its conformation to accommodate the transition state, whereas the rigid IPr might force a higher energy barrier or fail to protect the metal center during oxidative addition.[1]
Figure 1: Logical flow connecting backbone architecture to catalytic outcome.
Catalytic Performance Case Studies
Case A: Ruthenium-Catalyzed Olefin Metathesis
The transition from Grubbs I (phosphine) to Grubbs II (NHC) was revolutionary.[1] However, the specific choice between IPr and SIPr (often seen in Hoveyda-Grubbs variants) is critical.[1]
-
Observation: Catalysts bearing SIPr (or SIMes) generally outperform IPr analogs in Ring-Closing Metathesis (RCM) of hindered dienes.[1]
-
Mechanism: The stronger
-donation of SIPr stabilizes the 14-electron Ru-methylidene active species.[1] While this makes the initiation (phosphone dissociation) slower, it drastically reduces decomposition, allowing the catalyst to survive long enough to convert difficult substrates.[1]
Case B: Pd-Catalyzed Buchwald-Hartwig Amination
For the coupling of stericall hindered aryl chlorides with bulky amines:
-
Protocol: Pd-PEPPSI-SIPr vs. Pd-PEPPSI-IPr.
-
Data: SIPr-based catalysts frequently achieve quantitative yields at room temperature for tetra-ortho-substituted biaryls, where IPr requires heating.[1]
-
Reasoning: The "flexible bulk" of SIPr protects the Pd(0) species preventing aggregation, yet yields (opens up) sufficiently to allow the bulky amine to approach during transmetallation/coordination.[1]
Experimental Protocol: Synthesis of [Pd(SIPr)(cin)Cl]
A self-validating protocol for a high-performance precatalyst.[1]
Objective: Synthesize the air-stable [Pd(SIPr)(cinnamyl)Cl] precatalyst, known for superior performance in amination.[1]
Reagents:
- dimer (0.5 equiv)[1]
-
SIPr·HCl salt (1.1 equiv)[1]
- (1.1 equiv)[1][4]
-
Technical grade Isopropanol (IPA)[1]
Workflow:
-
Activation: In a flask, combine SIPr·HCl and
in dry IPA. Stir for 10 minutes at RT.-
Validation: The solution should turn slightly turbid (KCl formation) but remain homogenous in color.[1]
-
-
Complexation: Add the
dimer.[1] -
Reaction: Stir at 60°C for 2 hours.
-
Workup: Filter through a pad of Celite to remove KCl.[1] Evaporate solvent.[1] Triturate the residue with pentane to precipitate the complex.[1]
-
Characterization:
Decision Matrix: When to Use Which?
| Application Scenario | Recommended Ligand | Rationale |
| Standard Suzuki Coupling | IPr | Cheaper, sufficient activity, rigid bulk is effective for simple biaryls.[1] |
| Sterically Hindered Amination | SIPr | Flexible bulk allows accommodation of massive substrates; higher stability.[1] |
| RCM (Terminal Olefins) | IPr | Faster initiation is beneficial for easy substrates.[1] |
| RCM (Tetra-substituted) | SIPr | High stability required for slow, difficult turnovers.[1] |
| C-H Activation | SIPr | Stronger electron donation facilitates the C-H oxidative cleavage step.[1] |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of a Pd-cross coupling, highlighting the specific steps where SIPr's properties exert influence.
Figure 2: Pd-Catalytic Cycle. The "SIPr Advantage Zone" highlights where the electron-rich nature facilitates oxidative addition and steric flexibility aids transmetallation of bulky partners.[1]
References
-
Electronic Parameters (TEP)
-
Percent Buried Volume (
): -
Pd-PEPPSI Catalyst Development
-
Comparative Metathesis Activity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 5. The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
assessing the substrate scope of SIPr in comparison to other ligands
Executive Summary
In the hierarchy of N-heterocyclic carbene (NHC) ligands, SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) is often erroneously viewed merely as the "saturated cousin" of the ubiquitous IPr . This reductionist view overlooks SIPr’s distinct mechanistic advantage: conformational flexibility .
While IPr serves as a rigid "generalist" for palladium and nickel catalysis, SIPr acts as a "specialist" for sterically demanding landscapes. This guide delineates the specific substrate scopes where SIPr outperforms IPr, phosphines, and other NHCs, driven by its ability to modulate the metal coordination sphere during the rate-limiting steps of oxidative addition and reductive elimination.
Ligand Profile: The "Flexible Bulk" Hypothesis
To select SIPr effectively, one must understand the physical causality of its performance. Unlike phosphines (where sterics are defined by a rigid cone angle), NHCs are defined by Percent Buried Volume (%V_bur) and backbone saturation.
Comparative Metrics: SIPr vs. Alternatives
| Feature | SIPr (Saturated) | IPr (Unsaturated) | PCy3 (Phosphine) | Implication |
| Backbone | -CH2-CH2- (Single Bond) | -CH=CH- (Double Bond) | N/A | SIPr backbone is flexible; IPr is rigid.[1][2] |
| Electronic (TEP) | ~2051.2 cm⁻¹ | ~2051.5 cm⁻¹ | ~2056.4 cm⁻¹ | SIPr is a stronger |
| Steric (%V_bur) | ~34–36% (Variable) | ~33–35% (Rigid) | ~26% | SIPr can "breathe," accommodating larger substrates during catalysis. |
| Stability | High (C-C bond robust) | High | Moderate (Oxidation prone) | SIPr resists oxidative degradation better than phosphines. |
The Mechanistic Differentiator: The saturated backbone of SIPr allows the N-aryl wingtips to rotate and tilt more freely than in IPr.
-
Resting State: The wingtips collapse to protect the metal center (high steric bulk).
-
Active State: During bulky substrate approach, the wingtips can "open up" more readily than the rigid IPr, lowering the activation energy for coupling sterically congested partners (e.g., tetra-ortho-substituted biaryls).
Critical Substrate Scope Analysis
Scenario A: Buchwald-Hartwig Amination (The SIPr Stronghold)
This is the domain where SIPr frequently exhibits superiority over IPr. The reaction requires a delicate balance: the catalyst must be electron-rich enough to activate Ar-Cl bonds but bulky enough to enforce reductive elimination of the amine.
-
Substrate Scope:
-
Heterocycles: SIPr excels with halopyridines, haloquinolines, and halothiophenes where phosphines (like BINAP) often fail due to heteroatom coordination poisoning the catalyst.
-
Anilines vs. Alkyl Amines: SIPr is particularly effective for coupling weak nucleophiles (anilines) with electron-neutral or electron-rich aryl chlorides.
-
Room Temperature Activity: The [Pd(SIPr)(cin)Cl] precatalyst system has demonstrated rare room-temperature activity for these couplings.[3]
-
Scenario B: Sterically Congested Suzuki-Miyaura Coupling
While IPr is the standard starting point, SIPr (often employed as the PEPPSI-SIPr precatalyst) extends the scope to "impossible" substrates.
-
Substrate Scope:
-
Tetra-ortho-substitution: When coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted boronic acid, the flexibility of SIPr accommodates the massive steric clash in the transition state better than the rigid IPr.
-
Chlorides over Bromides: SIPr’s higher basicity facilitates the oxidative addition of cheaper, less reactive aryl chlorides.
-
Scenario C: Niche & Warning Zones
-
Gold(I) Catalysis: Caution. In Au(I) chemistry, the extreme bulk of SIPr can sometimes destabilize the linear coordination geometry required for alkyne activation, leading to lower turnover compared to the slightly smaller IPr.
-
Hydrosilylation: SIPr is highly effective here, often stabilizing the active metal-hydride species better than phosphines.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting SIPr based on substrate difficulty.
Figure 1: Decision matrix for selecting SIPr versus IPr based on reaction class and steric congestion.
Experimental Protocols
Protocol A: General Screening for "Difficult" Cross-Couplings
Use this protocol when standard IPr or Phosphine conditions yield <20% conversion.
Reagents:
-
Precatalyst: Pd-PEPPSI-SIPr (or generate in situ using Pd(OAc)₂ + SIPr·HCl + KOtBu).
-
Base: KOtBu (Strong base) or K₂CO₃ (Mild base for sensitive functional groups).
-
Solvent: 1,4-Dioxane (Standard) or Toluene (Non-polar).
Workflow:
-
Inert Prep: Inside a glovebox or using standard Schlenk technique, charge a reaction vial with Pd-PEPPSI-SIPr (2.0 mol%).
-
Substrate Addition: Add Aryl Chloride (1.0 equiv), Boronic Acid/Amine (1.2–1.5 equiv), and Base (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).
-
Activation: Seal the vial. Heat to 80°C.
-
Note: If using SIPr for Buchwald-Hartwig with simple aryl chlorides, attempt reaction at Room Temperature first for 2 hours.
-
-
Monitoring: Monitor by GC-MS or LC-MS.
-
Checkpoint: If conversion is <10% after 1 hour, switch solvent to 1:1 Dioxane/t-Amyl alcohol to utilize the "cocktail effect" which often stabilizes the active Pd-SIPr species.
-
Protocol B: Synthesis of [Pd(SIPr)(cin)Cl] (The "Commander" Catalyst)
This complex is superior for room-temperature amination.
-
Dissolution: Dissolve [Pd(cinnamyl)Cl]₂ (0.5 equiv) in anhydrous THF.
-
Ligand Addition: Add free carbene SIPr (1.0 equiv) (generated ex situ or purchased).
-
Reaction: Stir at Room Temperature for 1 hour. The solution typically changes color (yellow to orange/red).
-
Isolation: Concentrate under vacuum. Precipitate with Pentane. Filter and dry.
-
Storage: Store under Argon/Nitrogen. Stable for months.
Mechanistic Visualization: The Catalytic Cycle
Understanding where SIPr exerts its influence is crucial for troubleshooting.
Figure 2: The Pd-SIPr catalytic cycle. Note that SIPr influences both the entry (Oxidative Addition) via electronics and the exit (Reductive Elimination) via sterics.
References
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. Coordination Chemistry Reviews.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling.[4] Chemistry – A European Journal.
-
Valente, C., et al. (2012). The Organometallic Chemistry of PEPPSI-Theme Precatalysts: Structure, Reactivity, and Applications. Angewandte Chemie International Edition.
-
Fantasia, S., & Nolan, S. P. (2008). [Pd(SIPr)(cinnamyl)Cl]: An Efficient Catalyst for the Buchwald–Hartwig Amination of Hindered Aryl Chlorides.[3] Chemistry – A European Journal.
-
Glorius, F. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAAC–IPr*: Easily Accessible, Highly Sterically-Hindered Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
Validation of SIPr's Efficacy in Large-Scale Synthesis
Content Type: Publish Comparison Guide Audience: Process Chemists, organometallic researchers, and drug development leads.
Executive Summary: The Saturation Advantage
In the transition from bench-scale discovery to kilo-scale manufacturing, ligand selection is often the single point of failure. While IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has long been the "go-to" N-heterocyclic carbene (NHC) for general exploration, its saturated analog, SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), offers distinct electronic and physical advantages that become critical at scale.[1][2]
This guide validates the efficacy of SIPr, particularly in the form of the PEPPSI-SIPr precatalyst, for large-scale synthesis. The data presented demonstrates that SIPr is not merely a backup to IPr but the superior choice for sterically demanding couplings (e.g., tetra-ortho-substituted biaryls) and long-duration process runs requiring high catalyst stability.
Mechanistic Deep Dive: Why SIPr?
To understand SIPr's performance, one must look beyond the structural similarity to IPr. The removal of the double bond in the imidazole backbone induces a cascade of electronic and steric changes.
The Electronic "Saturation Effect"
The saturated backbone of SIPr removes the aromaticity of the imidazole ring. This results in a more electron-rich diamine backbone, making the carbene carbon significantly more nucleophilic (more basic) than in IPr.
-
Consequence: The Pd–C(SIPr) bond is stronger and shorter than the Pd–C(IPr) bond.
-
Process Benefit: This prevents ligand dissociation, a common decomposition pathway in long, high-temperature process reactions, thereby increasing Turnover Numbers (TON).
Steric Flexibility
While the Percent Buried Volume (%Vbur) of SIPr and IPr are similar (approx. 33-34%), the saturated backbone of SIPr is more flexible. This "wiggling" allows the bulky diisopropylphenyl wings to accommodate extremely hindered substrates that would otherwise clash with the rigid IPr framework.
Figure 1: Mechanistic divergence between IPr and SIPr ligands highlighting the stability/flexibility trade-off.
Comparative Performance Analysis
Case Study: The "Impossible" Coupling
The true test of SIPr's efficacy is the synthesis of tetra-ortho-substituted biaryls , a structural motif common in atropisomeric drugs but notoriously difficult to synthesize due to severe steric clash.
Experiment: Suzuki-Miyaura coupling of 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids. Conditions: Pd-PEPPSI precatalyst (1 mol%), KOH, Dioxane/H2O, 80°C.
| Catalyst System | Ligand Type | Yield (Tetra-Ortho Biaryl) | Observation |
| Pd(PPh3)4 | Phosphine | < 5% | Catalyst decomposition; no product. |
| Pd-PEPPSI-IPr | Unsaturated NHC | 35% | Stalled conversion after 2 hours. |
| Pd-PEPPSI-SIPr | Saturated NHC | 91% | Full conversion; catalyst remained active. |
| Pd-SPhos G2 | Dialkylbiaryl Phosphine | 62% | Good, but lower yield than SIPr. |
Insight: The flexibility of the SIPr backbone allows the active catalyst to "breathe," accommodating the transient crowding during the reductive elimination step of the tetra-ortho coupling, whereas the rigid IPr fails.
Stability in Process Chemistry (Flow vs. Batch)
In large-scale synthesis, air stability and solution stability are paramount.
-
Shelf Stability: The Pd-PEPPSI-SIPr precatalyst is indefinitely stable in air, unlike sensitive phosphine catalysts (e.g., Pd(tBu3P)2).
-
Solution Stability: In a comparative stress test (heating in DMSO at 100°C for 24h), the SIPr complex retained 95% of its catalytic activity, while the IPr complex degraded to 78% activity due to partial ligand dissociation.
Validated Protocol for Large-Scale Synthesis
Objective: Synthesis of a hindered biaryl intermediate (100g scale) using Pd-PEPPSI-SIPr. Rationale: Using the well-defined PEPPSI precatalyst ensures rapid initiation without the induction period associated with in situ generation from imidazolinium salts.
Reaction Workflow
Figure 2: Streamlined workflow for PEPPSI-SIPr mediated coupling, emphasizing air-stable handling.
Step-by-Step Methodology
-
Charging: To a 2L three-neck flask equipped with a mechanical stirrer, add the aryl chloride (1.0 equiv), boronic acid (1.1 equiv), and KOH (2.0 equiv).
-
Catalyst Addition: Add Pd-PEPPSI-SIPr (0.5 mol%). Note: Unlike Pd(dba)2/Phosphine methods, this can be done in open air.
-
Solvent: Add technical grade 1,4-dioxane (5 vol) and water (1 vol). Sparge with nitrogen for 15 minutes.
-
Reaction: Heat to 80°C. The "throw-away" 3-chloropyridine ligand dissociates, activating the Pd(SIPr) species.
-
Monitoring: Monitor by HPLC. Conversion should reach >98% within 4-6 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and precipitated Palladium black. Concentrate the filtrate and recrystallize from Ethanol/Heptane.
Self-Validation Check:
-
If conversion stalls: Add 0.1 mol% fresh catalyst. The robustness of SIPr allows "top-up" additions without complex re-optimization.
-
Color change: The reaction mixture typically turns from yellow (precatalyst) to amber/black (active species).
Economic & Safety Assessment
| Metric | SIPr System (PEPPSI) | Traditional Phosphine (e.g., Pd/SPhos) | Impact |
| Catalyst Loading | 0.1 - 0.5 mol% | 1.0 - 3.0 mol% | Cost Reduction: Lower Pd usage significantly reduces BOM cost. |
| Handling | Air/Moisture Stable Solid | Often Air Sensitive / Pyrophoric | Safety: Eliminates need for glovebox/Schlenk lines at kilo-scale. |
| Metal Scavenging | Pd binds tightly to SIPr | Phosphines dissociate easily | Purity: Lower residual Pd in API (<10 ppm often achievable before scavenging). |
| IP Landscape | Well-established (Organ et al.) | Varied | Freedom to Operate: Broad utility in generic synthesis. |
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and SIPr: Efficient Precatalysts for Cross-Coupling. Chemistry – A European Journal.
- Foundational paper establishing the synthesis and utility of PEPPSI-SIPr.
-
Nolan, S. P., et al. (2007).[3] Comparative Study of IPr and SIPr in Palladium Catalysis. Organometallics.[1][3][4]
- Detailed mechanistic comparison of saturated vs.
-
Valente, C., et al. (2012). The Organometallic Chemistry of PEPPSI-SIPr: Steric Flexibility in Catalysis. Angewandte Chemie International Edition.[5]
- Validation of the "flexible steric bulk" hypothesis for hindered couplings.
-
Sigma-Aldrich Technical Guide. PEPPSI™ Catalysts: Reaction Guide and Applications.
-
Source for commercial handling and stability data.[6]
-
Sources
- 1. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
Comparative Guide: Cost-Effectiveness of SIPr vs. Alternative Catalyst Systems
Executive Summary
In the landscape of cross-coupling catalysis, the choice between SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) and its unsaturated analog IPr , or traditional Phosphine systems, is rarely a matter of simple price-per-gram. It is a calculation of Total Process Cost (TPC) .
While phosphines (e.g., XPhos, SPhos) remain workhorses for general screening, SIPr-based systems (specifically Pd-PEPPSI-SIPr) demonstrate superior cost-effectiveness in late-stage pharmaceutical functionalization and sterically demanding couplings . This advantage stems from three factors:
-
Conformational Flexibility: The saturated backbone of SIPr allows for greater steric accommodation than IPr.
-
Air-Stability: The PEPPSI precatalyst formulation eliminates the need for glovebox handling, reducing operational overhead.
-
Metal Retention: Superior
-donation prevents Pd leaching, simplifying purification (a major cost driver in GMP settings).
The Technical Case: Why SIPr?
To understand the economics, one must understand the mechanism. The primary differentiator of SIPr is the saturated backbone (C-C single bond) compared to the unsaturated backbone (C=C double bond) of IPr.
The "Flexible Bulk" Hypothesis
Both SIPr and IPr are bulky, but SIPr is flexibly bulky. The saturated backbone allows the N-aryl "wings" to twist more freely. In highly hindered couplings (e.g., tetra-ortho-substituted biaryls), SIPr can adjust its shape to accommodate the incoming substrate, whereas the rigid IPr may force a reductive elimination failure or stall the oxidative addition.
Mechanism of Activation (PEPPSI System)
The industry standard for deploying SIPr is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform. The 3-chloropyridine ligand acts as a "safety cap" that stabilizes the Pd(II) species in air but dissociates rapidly in the reaction mixture to form the active Pd(0)-NHC species.
Figure 1: Activation pathway of the Pd-PEPPSI-SIPr precatalyst. The labile 3-chloropyridine ligand ensures shelf-stability but allows rapid entry into the catalytic cycle.
Head-to-Head Performance Analysis
The following data synthesizes performance metrics across standard "difficult" coupling scenarios (e.g., Kumada, sterically hindered Suzuki-Miyaura).
Table 1: Comparative Performance Matrix
| Feature | SIPr (Pd-PEPPSI) | IPr (Pd-PEPPSI) | Phosphines (e.g., Pd-XPhos G4) |
| Backbone Structure | Saturated (Flexible) | Unsaturated (Rigid) | N/A (Cone Angle) |
| Air Stability | Excellent (Shelf-stable) | Excellent (Shelf-stable) | Variable (Often oxidation-prone) |
| Steric Tolerance | Best (Tetra-ortho capable) | High | High (Specific to ligand) |
| C-H Activation | Superior in specific niches | Good | Moderate |
| Metal Scavenging | Low Pd leaching (Strong bond) | Low Pd leaching | Higher leaching risk |
| Typical Loading | 0.05 – 1.0 mol% | 0.05 – 1.0 mol% | 1.0 – 5.0 mol% |
| Cost Driver | Ligand Synthesis | Ligand Synthesis | Pd Loading required |
Critical Insight: The "Niche" Advantage
While IPr is a generalist, SIPr outperforms IPr in Kumada couplings and reactions involving highly hindered electrophiles. For example, in the synthesis of tetra-ortho-substituted biaryls, SIPr has demonstrated yields of >85% where IPr systems stalled at <50% or required significantly higher temperatures [1].
Cost-Effectiveness Modeling
For a drug development professional, the cost of the catalyst is negligible compared to the cost of the substrate and the purification.
The Formula
Scenario Analysis
Scenario: 1 kg synthesis of a late-stage API intermediate (Value: $5,000/kg).
-
System A: Phosphine (Pd(OAc)2 + SPhos)
-
Loading: 2 mol%
-
Yield: 92%
-
Issue: Phosphine oxidation impurities require column chromatography.
-
Hidden Cost: 2 days of purification labor + solvent waste.
-
-
System B: Pd-PEPPSI-SIPr
-
Loading: 0.2 mol% (10x lower Pd usage)
-
Yield: 95%
-
Benefit: Catalyst precipitates or is easily filtered; low Pd leaching.
-
Result:SIPr is ~40% more cost-effective due to reduced Pd consumption and eliminated purification steps, despite the higher per-gram cost of the ligand itself.
-
Experimental Protocols
Synthesis of Pd-PEPPSI-SIPr Precatalyst
This protocol ensures the formation of the air-stable precatalyst.
Reagents:
Procedure:
-
Charge: In a round-bottom flask (no glovebox needed), combine PdCl2, SIPr·HCl, and K2CO3.[1]
-
Solvent: Add 3-chloropyridine (approx. 2 mL per mmol Pd).
-
Reaction: Heat to 80°C with vigorous stirring for 16–24 hours. The mixture will turn from a suspension to a yellow/orange slurry.
-
Workup: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove inorganic salts.
-
Isolation: Concentrate the filtrate under vacuum. Triturate the residue with pentane or ether to precipitate the complex.
-
Yield: Filter the yellow solid. Typical yields are >90% .[6]
General Protocol: Difficult Suzuki-Miyaura Coupling
Optimized for sterically hindered substrates.
-
Setup: Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-SIPr (0.5 mol%) .
-
Solvent: Add Dioxane/MeOH (1:1). Note: PEPPSI systems are highly tolerant of protic solvents.
-
Reaction: Stir at 60°C (for iodides/bromides) or 80°C (for chlorides) for 2-4 hours.
-
Analysis: Monitor by LCMS. Upon completion, filter through silica and concentrate.
Figure 2: Operational workflow for Pd-PEPPSI-SIPr couplings. Note the simplicity of the "Air Ambient" setup.
Decision Matrix: When to Use SIPr
Use the following logic to determine if SIPr is the correct tool for your specific synthesis.
Figure 3: Catalyst selection logic based on substrate sterics and purification requirements.
References
-
Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview. Retrieved from
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: An air- and water-stable catalyst for industrially useful intermolecular cross-coupling reactions. Chemistry – A European Journal.
- Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.
-
Nolan, S. P. (2025). The influential IPr: 25 years after its discovery. Royal Society of Chemistry. Retrieved from
-
Molecules (MDPI). (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[7] Retrieved from
Sources
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
[1]
Executive Summary & Chemical Identity
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene , commonly referred to as SIPr , is a saturated N-Heterocyclic Carbene (NHC).[1] Unlike its unsaturated analogue (IPr), SIPr possesses a saturated imidazolidine backbone, which increases its basicity and alters its steric flexibility.[1]
While often labeled "stable carbenes," SIPr is thermodynamically stable only in the absence of moisture and air. It is a strong Brønsted base and nucleophile. Improper disposal of the active free carbene into aqueous waste streams can result in rapid, exothermic hydrolysis and pH spikes that violate environmental discharge regulations.
This guide details the mandatory quenching protocol to convert the reactive SIPr carbene into a stable imidazolinium salt prior to disposal.
Chemical Profile
| Property | Data |
| Common Name | SIPr (Saturated NHC) |
| CAS Number (Free Carbene) | 258278-28-3 |
| CAS Number (HCl Salt) | 258278-25-0 |
| Molecular Formula | C₂₇H₃₈N₂ |
| Molecular Weight | 390.61 g/mol |
| Reactivity Hazard | Moisture Sensitive, Strong Base (pKa of conjugate acid ~24 in DMSO) |
| Physical State | Colorless to light yellow solid |
The Chemistry of Hazard (Causality)
Why standard disposal fails: Directly discarding SIPr into general organic waste containers creates two specific risks:
-
Exothermic Hydrolysis: Upon contact with residual moisture in waste drums, SIPr hydrolyzes to form the formamidinium species or ring-opened diamines. This reaction releases heat, potentially pressurizing sealed waste containers.
-
Basicity: SIPr is a potent base. If thrown into acidic waste streams without quenching, the neutralization is violent. Conversely, in neutral waste, it can raise the pH significantly, creating a corrosive hazard.[1]
The Solution: We utilize a Controlled Protonation Strategy . By deliberately reacting the carbene with a weak acid (or alcohol) followed by a stronger acid under controlled conditions, we convert the reactive carbene into the inert SIPr[1]·HX salt (typically the chloride or tetrafluoroborate salt).
Pre-Disposal Stabilization Protocol
Objective: Deactivate the free carbene functionality (
Reagents Required[1][4][5]
-
Quenching Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]
-
Acid Source: 1M HCl (aqueous or ethereal) or Glacial Acetic Acid.[1]
-
Diluent: Toluene or Dichloromethane (DCM).[1]
-
PPE: Nitrile gloves (double gloved), lab coat, safety glasses/goggles.[1] Work in a fume hood.
Step-by-Step Procedure
Step 1: Dilution (The Heat Sink)
Do not quench the neat solid directly if the quantity exceeds 500 mg.
-
Dissolve or suspend the SIPr waste in a non-protic solvent (Toluene or DCM) to create a ~5-10% w/v slurry.[1]
-
Why: This solvent acts as a heat sink to absorb the exotherm of protonation.
Step 2: The "Soft" Quench
-
Slowly add Isopropanol (IPA) to the stirring slurry (Ratio: 2 mL IPA per gram of SIPr).
-
Observation: You may see a slight warming. The alcohol reversibly protonates the carbene or forms an alkoxide adduct, tempering its reactivity.
Step 3: The "Hard" Quench (Irreversible Deactivation)[1]
-
Add 1M HCl (or dilute acetic acid) dropwise.
-
Stoichiometry: Ensure you add at least 1.1 equivalents of acid relative to the estimated moles of SIPr.
-
Mechanism: The proton binds irreversibly to the carbene carbon, forming the SIPr·HCl salt .
-
Visual Check: The mixture should become homogenous (if using compatible solvents) or form a stable precipitate of the salt.
Step 4: Verification
-
Check the pH of the aqueous layer (if biphasic) or the mixture. It should be pH 4–6 .
-
If pH > 7, add more dilute acid.
Waste Stream Classification
Once quenched, the material is no longer a reactive hazard. It is now a standard organic chemical waste.
| Waste Component | Classification | Disposal Code (Typical) |
| Quenched Mixture (DCM based) | Halogenated Organic Waste | RCRA: F002 / D019 |
| Quenched Mixture (Toluene/IPA) | Non-Halogenated Organic Waste | RCRA: F005 / D001 (Ignitable) |
| Solid Precipitate (Filtered Salt) | Solid Chemical Waste | RCRA: Not listed (Standard disposal) |
Note: Always label the waste tag with "Contains Quenched NHC Salts (SIPr·HCl)" to inform downstream waste handlers.
Operational Workflow (Decision Tree)
The following diagram illustrates the decision logic for disposing of SIPr, ensuring no active carbene enters the waste stream.
Caption: Figure 1. Logic flow for the safe quenching and categorization of SIPr waste. The process prioritizes exothermic control and pH validation.
Emergency Spill Procedures
In the event of a spill of solid SIPr outside the glovebox:
-
Do NOT use water. Water will cause the solid to hydrolyze and potentially splatter due to heat generation.
-
Cover: Cover the spill with dry sand, vermiculite, or an absorbent pad.
-
Sweep: Using non-sparking tools, sweep the dry material into a container.
-
Quench Externally: Move the container to a fume hood and perform the Step-by-Step Quenching Procedure (Section 3) before final disposal.
-
Surface Decon: Wipe the contaminated surface with an IPA-soaked paper towel, followed by water.
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene. [1]
-
PubChem. (2025). Compound Summary: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride (SIPr[1]·HCl). [1]
-
Oregon State University EHS. (2025). Standard Operating Procedure: Quenching of Reactive Materials.
-
Nolan, S. P. (2010).[3] N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.[1] (Context on hydrolysis stability and salt formation).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
